ATTO 565 biotin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H61ClN6O10S |
|---|---|
Molecular Weight |
937.5 g/mol |
IUPAC Name |
N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate |
InChI |
InChI=1S/C30H30N2O3.C17H30N4O3S.ClHO4/c1-3-31-13-7-9-19-15-23-27(17-25(19)31)35-28-18-26-20(10-8-14-32(26)4-2)16-24(28)29(23)21-11-5-6-12-22(21)30(33)34;1-12(22)18-9-5-2-6-10-19-15(23)8-4-3-7-14-16-13(11-25-14)20-17(24)21-16;2-1(3,4)5/h5-6,11-12,15-18H,3-4,7-10,13-14H2,1-2H3;13-14,16H,2-11H2,1H3,(H,18,22)(H,19,23)(H2,20,21,24);(H,2,3,4,5) |
InChI Key |
YBDJYDNFERUURD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
ATTO 565 Biotin: An In-depth Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ATTO 565 biotin, a powerful tool in molecular biology. We will delve into its core properties, detail its applications in various experimental setups, and provide structured data and protocols to facilitate its use in your research.
Core Concepts: The Power of a Two-Component System
This compound leverages the unique strengths of two key molecules: the ATTO 565 fluorophore and biotin.
ATTO 565: A robust and versatile fluorescent dye belonging to the rhodamine family. It is characterized by its high fluorescence quantum yield, exceptional photostability, and strong absorption, making it an ideal label for a wide range of fluorescence-based applications.[1][2] Its rigidity prevents the formation of isomers, ensuring consistent optical properties.[2]
Biotin (Vitamin B7): A small molecule that forms one of the strongest known non-covalent bonds with the proteins avidin and streptavidin.[3] This high-affinity interaction is rapid, specific, and highly resistant to heat, pH, and proteolysis, making it a cornerstone of many detection and purification systems in biotechnology.[3]
The conjugation of ATTO 565 to biotin creates a versatile probe. The biotin moiety acts as a highly specific tag that can be targeted by streptavidin or avidin conjugated to other molecules or surfaces. This allows for a modular and often signal-amplifying approach to labeling and detection.
Quantitative Data Presentation
For ease of comparison and experimental design, the key photophysical and binding properties of ATTO 565 and the biotin-streptavidin interaction are summarized below.
Table 1: Photophysical Properties of ATTO 565
| Property | Value | References |
| Maximum Excitation Wavelength (λex) | 564 nm | [1][3] |
| Maximum Emission Wavelength (λem) | 590 nm | [1][3] |
| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | [1][3] |
| Fluorescence Quantum Yield (Φ) | ~90% | [1][3] |
| Fluorescence Lifetime (τ) | ~4.0 ns | [4] |
| Photostability | High | [1][2] |
Table 2: Biotin-Streptavidin Interaction Properties
| Property | Value | References |
| Dissociation Constant (Kd) | ~10⁻¹⁴ M | |
| Binding Specificity | Very High | [3] |
| Stability | Resistant to heat, pH, and proteolysis | [3] |
Key Applications and Experimental Protocols
This compound is a versatile tool employed in a multitude of molecular biology techniques. Below are detailed protocols for some of its primary applications.
Immunofluorescence (IF)
Immunofluorescence allows for the visualization of specific proteins within cells and tissues. The biotin-streptavidin system provides a powerful method for signal amplification.
-
Cell/Tissue Preparation:
-
Culture cells on coverslips or prepare tissue sections.
-
Fix cells/tissues with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[5]
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).[5]
-
Wash three times with PBS.
-
Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.[5]
-
-
Antibody Incubation:
-
Incubate with a biotinylated primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with streptavidin-ATTO 565 (typically 1-5 µg/mL) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip on a microscope slide using an anti-fade mounting medium.
-
Image using a fluorescence microscope with appropriate filters for ATTO 565 (Excitation: ~564 nm, Emission: ~590 nm).
-
Flow Cytometry
Flow cytometry is used to analyze the physical and chemical characteristics of single cells in a fluid stream. This compound, in conjunction with streptavidin-ATTO 565, allows for bright and specific labeling of cell surface or intracellular antigens.
-
Cell Preparation:
-
Harvest cells and wash with a suitable buffer (e.g., PBS with 1% BSA).
-
Adjust cell concentration to 1 x 10⁶ cells/mL.
-
-
Staining:
-
Incubate cells with the biotinylated primary antibody for 30 minutes at 4°C.
-
Wash the cells twice with wash buffer.
-
Incubate with streptavidin-ATTO 565 for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with wash buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the cells on a flow cytometer equipped with a laser and detectors compatible with ATTO 565.
-
Fluorescence In Situ Hybridization (FISH)
FISH is a cytogenetic technique used to detect and localize the presence or absence of specific DNA sequences on chromosomes. ATTO 565 can be incorporated into nucleic acid probes for bright and stable signals.
-
Probe Labeling:
-
Incorporate ATTO 565-labeled nucleotides into the DNA or RNA probe via methods such as nick translation, random priming, or PCR.
-
-
Sample Preparation:
-
Prepare chromosome spreads on microscope slides.
-
Treat slides to denature the chromosomal DNA.
-
-
Hybridization:
-
Apply the ATTO 565-labeled probe to the slide.
-
Incubate under conditions that promote hybridization of the probe to its complementary target sequence.
-
-
Washing and Detection:
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes.
-
Counterstain the DNA with a dye such as DAPI.
-
Mount the slide with an anti-fade medium.
-
Visualize the fluorescent signal using a fluorescence microscope.
-
Super-Resolution Microscopy
The high photostability and brightness of ATTO 565 make it an excellent choice for super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) and Photoactivated Localization Microscopy (PALM)/Stochastic Optical Reconstruction Microscopy (STORM).[1][3] These methods overcome the diffraction limit of light microscopy, enabling visualization of cellular structures at the nanoscale.
The protocols for super-resolution microscopy are highly dependent on the specific instrumentation and experimental goals. However, the sample preparation steps are often similar to those for conventional immunofluorescence, with a strong emphasis on minimizing background and using high-quality reagents. The exceptional photostability of ATTO 565 is particularly advantageous for STED microscopy, where high laser powers are used for depletion.[1]
Conclusion
This compound is a highly versatile and powerful reagent for a wide array of applications in molecular biology. Its combination of a bright, photostable fluorophore and the high-affinity biotin-streptavidin interaction enables sensitive and specific detection of biomolecules in various contexts. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively incorporate this compound into their experimental workflows, ultimately advancing their research goals.
References
- 1. mdpi.com [mdpi.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
ATTO 565 biotin spectral properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core spectral properties and characteristics of ATTO 565 biotin. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescence-based applications. This guide summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of experimental workflows.
Core Spectral Properties and Characteristics
ATTO 565 is a fluorescent label belonging to the rhodamine class of dyes.[1] It is known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] These characteristics make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The dye is moderately hydrophilic and is most efficiently excited in the 545 - 575 nm range.[1][2] As supplied, ATTO 565 consists of a mixture of two isomers with virtually identical absorption and fluorescence properties.[1][2]
Quantitative Spectral Data
The following table summarizes the key spectral and photophysical properties of this compound in aqueous solution.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 564 nm | [1][3][4] |
| Maximum Emission Wavelength (λem) | 590 nm | [1][3][4][5] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M⁻¹ cm⁻¹ | [1][4] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][4] |
| Fluorescence Lifetime (τfl) | 4.0 ns | [1][4] |
| Correction Factor (CF260) | 0.27 | [1][4] |
| Correction Factor (CF280) | 0.12 | [1][4] |
| Molecular Weight (MW) | 921.50 g/mol | [5] |
Experimental Protocols
This compound is a versatile reagent that can be employed in a variety of experimental contexts that utilize the high-affinity interaction between biotin and streptavidin. Below are generalized yet detailed protocols for common applications.
Indirect Immunofluorescence (IIF) Staining
This protocol outlines the use of this compound for the detection of a target antigen in fixed cells via a biotinylated secondary antibody and a fluorescently labeled streptavidin.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA or 3% normal goat serum in PBS)
-
Primary Antibody (specific to the target antigen)
-
Biotinylated Secondary Antibody (recognizes the primary antibody)
-
Streptavidin conjugated to a fluorescent dye (if not using this compound directly)
-
This compound (for binding to unlabeled streptavidin or as part of a pre-formed complex)
-
Mounting Medium with DAPI
Procedure:
-
Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 15-30 minutes at room temperature.
-
Blocking: Incubate the cells with Blocking Buffer for 20-60 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the biotinylated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Streptavidin-ATTO 565 Biotin Incubation: Incubate the cells with streptavidin conjugated to ATTO 565, or with a solution of this compound followed by streptavidin, for 30-60 minutes at room temperature, protected from light. A typical concentration for fluorescently labeled streptavidin is 1-10 µg/ml.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Counterstaining and Mounting: Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for ATTO 565 (Excitation/Emission ~564/590 nm) and DAPI.
Flow Cytometry Staining
This protocol describes the staining of cell surface antigens for analysis by flow cytometry using a biotinylated primary antibody and ATTO 565-labeled streptavidin.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 0.1% sodium azide)
-
Biotinylated Primary Antibody
-
Streptavidin-ATTO 565 conjugate
-
FACS tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of approximately 1 x 10^7 cells/mL.
-
Blocking (Optional): To block Fc receptors, incubate the cells with 5% heat-inactivated normal serum from the same species as the secondary antibody for 15-30 minutes on ice.
-
Primary Antibody Incubation: Add the biotinylated primary antibody at the predetermined optimal concentration. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice by adding 2-3 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.
-
Streptavidin-ATTO 565 Incubation: Resuspend the cell pellet in the Flow Cytometry Staining Buffer containing the Streptavidin-ATTO 565 conjugate at its optimal dilution. Incubate for 30 minutes on ice in the dark.
-
Washing: Perform two washes as described in step 4.
-
Resuspension: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
-
Analysis: Analyze the stained cells on a flow cytometer equipped with a laser and detectors suitable for ATTO 565 excitation and emission.
Visualizing Experimental Workflows
The following diagrams illustrate the logical steps involved in common experimental procedures utilizing this compound.
Caption: A diagram illustrating the sequential steps of an indirect immunofluorescence protocol.
Caption: A flowchart depicting the workflow for cell surface staining for flow cytometry analysis.
Signaling Pathway Considerations
It is important to note that this compound itself is not a component of any biological signaling pathway. Instead, it is a tool used to visualize and detect molecules that are part of these pathways. For instance, by labeling an antibody against a specific phosphorylated receptor, this compound can be used to study the activation of a signaling cascade upon ligand binding. The strong and stable fluorescence of ATTO 565 makes it an excellent choice for such sensitive detection applications.[1][6] The biotin-streptavidin system, which this compound is a part of, is a powerful tool for amplifying signals in these contexts.[6]
References
- 1. Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. wang.ucsd.edu [wang.ucsd.edu]
ATTO 565 Biotin: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of ATTO 565 biotin, a versatile fluorescent probe. This document details its spectral properties, experimental applications, and the underlying principles of its use in various research methodologies.
This compound is a fluorescent label that belongs to the rhodamine class of dyes.[1] It is characterized by its strong absorption, high fluorescence quantum yield, and significant thermal and photostability.[1] These properties make it a valuable tool for a wide range of applications in life sciences, particularly in single-molecule detection and high-resolution microscopy.[1] The biotin moiety allows for highly specific and strong binding to avidin and streptavidin, forming the basis of its utility in numerous detection and labeling techniques.[2][3]
Core Photophysical and Chemical Properties
The utility of a fluorophore is defined by its specific spectral and physical characteristics. This compound exhibits properties that make it suitable for various fluorescence-based assays. A summary of these quantitative data is presented below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 563-565 nm | [2] |
| Emission Maximum (λem) | 590-592 nm | [2] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M-1 cm-1 | [2] |
| Fluorescence Quantum Yield (ηfl) | 90% | [2] |
| Fluorescence Lifetime (τfl) | 4.0 ns | [2] |
| Molecular Formula | C46H57ClN6O10S | |
| Molecular Weight | 921.50 g/mol |
Principles of Detection: The Biotin-Streptavidin Interaction
The functionality of this compound in most applications hinges on the remarkably strong and specific non-covalent interaction between biotin and streptavidin (or avidin).[4] Streptavidin, a tetrameric protein, has four high-affinity binding sites for biotin.[5] This interaction is one of the strongest known biological interactions, with a dissociation constant (Kd) in the order of 10^-14 M.[4] This robust binding allows for a versatile two-step detection strategy. First, a biotinylated molecule (like an antibody or a nucleic acid probe) is used to bind to the target of interest. Subsequently, a streptavidin-conjugate, in this case, fluorescently labeled with ATTO 565, is introduced to bind to the biotin, thereby providing a detectable fluorescent signal at the target's location. This system also offers inherent signal amplification, as one biotinylated primary molecule can be bound by a streptavidin-ATTO 565 conjugate which may have multiple fluorophores, or multiple streptavidin conjugates can bind to a target with multiple biotinylation sites.
Caption: General principle of biotin-streptavidin based detection.
Experimental Protocols and Applications
This compound is a versatile tool applicable to a range of standard laboratory techniques. Below are detailed methodologies for its use in fluorescence microscopy, flow cytometry, and western blotting.
Fluorescence Microscopy
This compound is well-suited for various high-resolution microscopy techniques, including PALM, dSTORM, and STED.[2] The following is a general protocol for immunofluorescence staining.
Methodology:
-
Cell Preparation: Grow cells on sterile glass coverslips to the desired confluency.
-
Fixation: Wash cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.
-
Blocking: Wash cells again with PBS and block non-specific binding sites by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a biotinylated primary antibody specific to the target of interest, diluted in the blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS to remove unbound primary antibody.
-
Streptavidin-ATTO 565 Incubation: Incubate the cells with streptavidin-ATTO 565, diluted in the blocking buffer (typically at a concentration of 1-5 µg/mL), for 1 hour at room temperature, protected from light.
-
Final Washes and Mounting: Wash the cells three times with PBS, with an optional counterstain (e.g., DAPI for nuclear staining) in the second wash. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the samples using a fluorescence microscope equipped with appropriate filters for ATTO 565 (Excitation: ~560 nm, Emission: ~590 nm).
Caption: Workflow for immunofluorescence using this compound.
Flow Cytometry
In flow cytometry, this compound can be used for the detection of cell surface or intracellular antigens.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells, blood samples).
-
Blocking: Resuspend the cells in a blocking buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide) and incubate for 15 minutes on ice to block non-specific binding.
-
Primary Antibody Incubation: Incubate the cells with a biotinylated primary antibody at a predetermined optimal concentration for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells twice with cold FACS buffer by centrifugation.
-
Streptavidin-ATTO 565 Incubation: Resuspend the cell pellet in FACS buffer containing the appropriate dilution of streptavidin-ATTO 565 and incubate for 30 minutes on ice, protected from light.
-
Final Washes: Wash the cells twice with cold FACS buffer.
-
Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer equipped with a laser and detectors suitable for ATTO 565 (e.g., a yellow-green laser at 561 nm for excitation).
Caption: Workflow for flow cytometry using this compound.
Western Blotting
This compound can be used for the fluorescent detection of proteins on a western blot membrane.
Methodology:
-
Protein Separation and Transfer: Separate your protein sample using SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a biotinylated primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Streptavidin-ATTO 565 Incubation: Incubate the membrane with streptavidin-ATTO 565 diluted in the blocking buffer for 1 hour at room temperature with gentle agitation, protected from light.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound conjugate.
-
Detection: Image the blot using a fluorescence imaging system with the appropriate excitation and emission filters for ATTO 565.
Caption: Workflow for Western blotting using this compound.
References
Unveiling the Molecular Architecture of ATTO 565 Biotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structure and properties of ATTO 565 biotin, a widely utilized fluorescent probe in biological research. By understanding its core components and functional characteristics, researchers can effectively leverage this tool for a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.
Core Structure and Components
This compound is a conjugate molecule composed of two key functional moieties: the ATTO 565 fluorescent dye and a biotin molecule. These are typically joined by a linker arm.
-
ATTO 565: A rhodamine-based dye known for its high fluorescence quantum yield, photostability, and strong absorption of light.[1][2] It belongs to a class of fluorescent labels designed for high-sensitivity applications, including single-molecule detection.[2]
-
Biotin: Also known as Vitamin B7, biotin is a water-soluble vitamin that exhibits a high-affinity binding to avidin and streptavidin proteins.[3][4] This specific and robust interaction is the foundation for many detection and purification systems in molecular biology. Biotin consists of a ureido ring fused with a tetrahydrothiophene ring.[3][4]
The chemical structure of this compound facilitates the attachment of a bright and stable fluorophore to a biological target of interest through the highly specific biotin-streptavidin interaction.
Physicochemical and Spectroscopic Properties
The quantitative characteristics of this compound are critical for its application in experimental design. The following tables summarize its key properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C46H57ClN6O10S | [5] |
| Molecular Weight | 921.50 g/mol | [5] |
| Appearance | Pale purple to purple solid | [5] |
| Storage Conditions | -20°C, protected from light | [5] |
Table 2: Spectroscopic Properties of this compound
| Property | Value | Conditions | Reference |
| Excitation Maximum (λex) | 564 nm | [6][7] | |
| Emission Maximum (λem) | 590 nm | [6][7] | |
| Molar Absorptivity (εmax) | 1.2 x 10^5 M⁻¹ cm⁻¹ | [2][8] | |
| Fluorescence Quantum Yield (ηfl) | 90% | [2] | |
| Fluorescence Lifetime (τfl) | 4.0 ns | [2] |
Experimental Protocols: Labeling with ATTO 565 NHS Ester
A common method for conjugating ATTO 565 to other molecules is through the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye. This amine-reactive group readily couples with primary amines on proteins and other molecules. While this guide focuses on this compound, understanding the labeling of a protein with ATTO 565 NHS ester provides a foundational experimental context.
Protein Labeling with ATTO 565 NHS Ester
Objective: To covalently attach ATTO 565 to a protein of interest.
Materials:
-
Protein of interest
-
ATTO 565 NHS ester
-
Bicarbonate buffer (0.1 M, pH 8.3)
-
Anhydrous Dimethylformamide (DMF)
-
Gel permeation chromatography column (e.g., Sephadex G-25)
-
Phosphate buffer (pH 7.2) for elution
Methodology:
-
Protein Preparation: Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL. Ensure the protein solution is free of amine-containing substances like Tris or glycine.
-
Dye Preparation: Prepare a stock solution of ATTO 565 NHS ester in anhydrous DMF.
-
Labeling Reaction: Add the dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein but a 10-fold molar excess of dye is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Purification: Separate the labeled protein from unreacted dye using a gel permeation chromatography column. Elute with phosphate buffer. The first fluorescent band to elute is typically the labeled protein.
Oligonucleotide Labeling with ATTO 565 NHS Ester
Objective: To label an amino-modified oligonucleotide with ATTO 565.
Materials:
-
Amino-modified oligonucleotide
-
ATTO 565 NHS ester
-
Carbonate buffer (0.2 M, pH 8-9)
-
Anhydrous Dimethylformamide (DMF)
-
Gel filtration or reversed-phase HPLC for purification
Methodology:
-
Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer.
-
Dye Preparation: Prepare a 5 mg/mL solution of ATTO 565 NHS ester in anhydrous DMF.
-
Labeling Reaction: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.
-
Incubation: Incubate the reaction at room temperature for 2 hours with shaking.
-
Purification: Separate the labeled oligonucleotide from free dye using gel filtration or reversed-phase HPLC.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the protein and oligonucleotide labeling processes.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Biotin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
ATTO 565 Biotin: A Technical Guide to Quantum Yield and Photostability for Advanced Cellular Imaging and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core photophysical properties of ATTO 565 Biotin, a fluorescent probe of significant interest in advanced microscopy and drug development. The focus of this document is to furnish researchers with comprehensive data on its fluorescence quantum yield and photostability, supported by detailed experimental protocols and illustrative diagrams to facilitate its application in sensitive and quantitative biological assays.
Core Photophysical Properties of this compound
ATTO 565, a rhodamine-based dye, is characterized by its strong absorption of light, high fluorescence quantum yield, and robust thermal and photostability.[1][2][3] These characteristics make it an exceptional candidate for a range of applications, including single-molecule detection, high-resolution microscopy techniques such as PALM, dSTORM, and STED, as well as flow cytometry and fluorescence in-situ hybridization (FISH).[1][4] The biotin moiety allows for specific and high-affinity binding to avidin and streptavidin, enabling targeted labeling of biomolecules.[5][6][7]
Quantitative Data Summary
The key photophysical parameters of ATTO 565 are summarized in the table below. These values are critical for designing and interpreting fluorescence-based experiments.
| Property | Value | References |
| Fluorescence Quantum Yield (η) | 90% | [8][9][10] |
| Maximum Excitation Wavelength (λ_abs) | 564 nm | [4][10][11] |
| Maximum Emission Wavelength (λ_em) | 590 nm | [4][10][11] |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [4][10][11] |
| Fluorescence Lifetime (τ) | 4.0 ns | [4][11] |
| Photostability | High | [1][2][3] |
Photostability Detail: In a specific study, after 30 minutes of exposure to a 2.4 W/cm² light source, 55% of ATTO 565 molecules were photobleached.[8] This demonstrates its high resistance to photodegradation compared to other fluorescent dyes under similar conditions.
Experimental Protocols
The following sections provide detailed methodologies for the determination of the fluorescence quantum yield and photostability of this compound. These protocols are based on established methods for characterizing fluorescent dyes.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[12][13] For ATTO 565, a suitable standard is Rhodamine B in water, which has a well-documented quantum yield.[14][15]
Materials:
-
This compound
-
Rhodamine B (quantum yield standard)
-
Spectroscopy-grade ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in PBS.
-
Prepare a stock solution of Rhodamine B in ethanol.
-
From the stock solutions, prepare a series of dilutions for both this compound and Rhodamine B, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[16]
-
-
Absorbance Measurement:
-
Using the spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of ATTO 565 (564 nm).
-
-
Fluorescence Measurement:
-
Using the fluorometer, record the fluorescence emission spectrum of each dilution. Excite the this compound solutions at 564 nm and the Rhodamine B solutions at its absorption maximum (around 545 nm).
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for both this compound and the Rhodamine B standard.
-
The quantum yield (Φ_s) of the sample can be calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) Where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the linear fits of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solvents, respectively.
-
-
Measurement of Photostability
Photostability is assessed by measuring the decrease in fluorescence intensity over time upon continuous illumination.[17][18]
Materials:
-
This compound labeled sample (e.g., protein conjugate) immobilized on a microscope slide
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation:
-
Immobilize the this compound-labeled molecules on a microscope coverslip.
-
Mount the coverslip on a microscope slide with a suitable imaging buffer.
-
-
Image Acquisition:
-
Locate the fluorescent molecules under the microscope.
-
Continuously illuminate the sample with the excitation light source at a constant power.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence signal has significantly diminished.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the labeled molecules in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) can be determined from this curve, providing a quantitative measure of photostability.[17]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Application in Drug Development: Tracking Receptor-Ligand Interactions
The high quantum yield and photostability of this compound make it an invaluable tool for studying the dynamics of receptor-ligand interactions in real-time, a critical aspect of drug development. For instance, a biotinylated drug candidate can be visualized binding to its target receptor on the cell surface. The strong and specific interaction between biotin and fluorescently labeled streptavidin allows for robust and sensitive detection.[5][19][20]
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Avidin-Biotin Interaction | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Use of the avidin-biotin complex for the localization of actin and myosin with fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ATTO 565 Dye and Its Applications in Microscopy [mdpi.com]
- 9. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. benchchem.com [benchchem.com]
- 12. jascoinc.com [jascoinc.com]
- 13. jascoinc.com [jascoinc.com]
- 14. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. Determination of Fluorescence Quantum Yield of a Fluorophore [mfs-iiith.vlabs.ac.in]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Streptavidin–Signal Amplification for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 20. pubs.acs.org [pubs.acs.org]
The Cornerstone of High-Sensitivity Detection: A Technical Guide to the ATTO 565-Biotin Streptavidin Interaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core principles underpinning the interaction between the fluorophore ATTO 565-biotin and the protein streptavidin. This combination is a linchpin in modern biological research and drug development, enabling highly sensitive and specific detection of biomolecules. This guide will delve into the photophysical properties of ATTO 565, the remarkable strength of the biotin-streptavidin bond, and the synergistic power of their conjugation. Furthermore, it provides detailed experimental protocols and visual workflows to facilitate the practical application of this technology.
Core Principles: A Synthesis of Photophysics and High-Affinity Binding
The efficacy of the ATTO 565-biotin streptavidin system stems from the confluence of two key elements: the exceptional fluorescence characteristics of the ATTO 565 dye and the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and streptavidin.
1.1. ATTO 565: A Robust and Bright Fluorophore
ATTO 565 is a rhodamine-based fluorescent dye renowned for its high fluorescence quantum yield, photostability, and strong absorption.[1][2] These properties make it an ideal candidate for a wide array of fluorescence-based applications, including single-molecule detection, high-resolution microscopy (such as STED, PALM, and dSTORM), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[3][4][5] The dye is moderately hydrophilic and its fluorescence is most efficiently excited in the 545 - 575 nm range.[3][4][5]
1.2. The Biotin-Streptavidin Interaction: One of Nature's Strongest Bonds
The interaction between biotin and streptavidin, a tetrameric protein isolated from the bacterium Streptomyces avidinii, is one of the strongest known non-covalent bonds in nature.[6][7] Each streptavidin monomer can bind one molecule of biotin with an exceptionally low dissociation constant (Kd), on the order of 10⁻¹⁴ to 10⁻¹⁵ M.[6][8][9] This near-irreversible binding is rapid and highly specific, remaining stable across a wide range of pH, temperatures, and in the presence of organic solvents and denaturing agents.[7][10] This robustness makes the biotin-streptavidin system a versatile tool for a multitude of biochemical assays.[8][9][11]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of ATTO 565 and the biotin-streptavidin interaction, providing a quick reference for experimental design.
Table 1: Photophysical Properties of ATTO 565
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 564 nm | [1][12] |
| Emission Maximum (λem) | 590 nm | [1][12] |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [1][12] |
| Fluorescence Quantum Yield (Φ) | 0.90 | [1][12] |
| Fluorescence Lifetime (τ) | 4.0 ns | [12] |
Table 2: Binding Characteristics of the Biotin-Streptavidin Interaction
| Property | Value | Reference(s) |
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ mol/L | [6][8][9] |
| Stoichiometry | 4 biotin molecules per streptavidin tetramer | [1][10] |
| Nature of Interaction | Non-covalent | [6] |
| Stability | High resistance to pH, temperature, and denaturants | [7][10] |
Visualizing the Principles and Workflows
The following diagrams, generated using the DOT language, illustrate the core interaction, a typical experimental workflow, and the logical relationship for signal amplification.
Figure 1. Core interaction of ATTO 565-Biotin and Streptavidin.
Figure 2. A typical indirect immunofluorescence experimental workflow.
Figure 3. Logical flow of signal amplification via the biotin-streptavidin system.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing the ATTO 565-biotin streptavidin system. These protocols serve as a starting point and may require optimization for specific applications.
4.1. Indirect Immunofluorescence of Fixed Cells
This protocol describes the use of a biotinylated primary antibody followed by an ATTO 565-conjugated streptavidin for the detection of a target antigen in fixed cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Biotinylated primary antibody
-
ATTO 565-streptavidin
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Wash the cells three times with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: For intracellular targets, wash the fixed cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash the cells again three times with PBS.
-
Blocking: To reduce non-specific binding, incubate the cells in blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the biotinylated primary antibody to its optimal concentration in blocking buffer. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Streptavidin-ATTO 565 Incubation: Dilute the ATTO 565-streptavidin conjugate in blocking buffer, protecting it from light. A final concentration of 0.5–10 µg/mL is a common starting point, but should be optimized.[12] Incubate the cells with the fluorescently labeled streptavidin for 1 hour at room temperature in the dark.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each in the dark to remove unbound streptavidin.
-
Mounting and Imaging: Mount the coverslip onto a microscope slide using a drop of mounting medium. Seal the edges of the coverslip and store the slides at 4°C in the dark until imaging.
4.2. Flow Cytometry Analysis of Cell Surface Markers
This protocol outlines the staining of cell surface markers for analysis by flow cytometry using a biotinylated primary antibody and ATTO 565-streptavidin.
Materials:
-
Cell suspension
-
Flow cytometry staining buffer (e.g., PBS with 0.1% BSA and 0.1% sodium azide)
-
Biotinylated primary antibody
-
ATTO 565-streptavidin
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and determine the total cell count and viability. Adjust the cell density to 1 x 10⁷ cells/mL in cold flow cytometry staining buffer.
-
Primary Antibody Incubation: Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes. Add the biotinylated primary antibody at its predetermined optimal concentration.[5] Incubate on ice for 30 minutes in the dark.
-
Washing: Add 1 mL of cold flow cytometry staining buffer to each tube and centrifuge at 350 x g for 5 minutes.[5] Decant the supernatant. Repeat the wash step twice.
-
Streptavidin-ATTO 565 Incubation: Resuspend the cell pellet in the residual buffer. Add ATTO 565-streptavidin at its optimal concentration (typically 0.25 µ g/tube is a good starting point).[5] Incubate at room temperature for 30 minutes in the dark.
-
Final Washes: Wash the cells twice with 1 mL of cold flow cytometry staining buffer as described in step 3.
-
Analysis: Resuspend the final cell pellet in 500 µL of flow cytometry staining buffer and analyze on a flow cytometer equipped with the appropriate lasers and filters for ATTO 565.[5]
4.3. Microplate-Based Assay for Protein Detection
This protocol provides a general framework for a microplate-based assay, such as an ELISA, using the ATTO 565-biotin streptavidin system for detection.
Materials:
-
96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Capture antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in wash buffer)
-
Sample containing the target antigen
-
Biotinylated detection antibody
-
ATTO 565-streptavidin
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate three times. Add the samples (and standards) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add the biotinylated detection antibody, diluted in blocking buffer, to each well and incubate for 1-2 hours at room temperature.
-
Streptavidin-ATTO 565 Incubation: Wash the plate three times. Add ATTO 565-streptavidin, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature in the dark.
-
Final Washes: Wash the plate five times with wash buffer to ensure removal of all unbound reagents.
-
Detection: Read the fluorescence signal in a microplate reader at the appropriate excitation and emission wavelengths for ATTO 565.
Conclusion
The ATTO 565-biotin streptavidin system represents a powerful and versatile tool for researchers and drug development professionals. Its combination of a highly fluorescent and photostable dye with one of the strongest known biological interactions provides a platform for highly sensitive and specific detection in a wide range of applications. By understanding the core principles and utilizing the detailed protocols provided in this guide, researchers can effectively harness the power of this technology to advance their scientific endeavors.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. med.wmich.edu [med.wmich.edu]
- 3. neb.com [neb.com]
- 4. Flow Cytometry Protocol | Abcam [abcam.com]
- 5. biotium.com [biotium.com]
- 6. BestProtocols: IHC Frozen Tissue—Indirect Method (biotin) | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Standard Immunohistochemistry Staining Method - IHC WORLD [ihcworld.com]
- 12. lumiprobe.com [lumiprobe.com]
ATTO 565 Biotin in Cellular Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the applications of ATTO 565 biotin in cellular imaging. ATTO 565, a rhodamine-based fluorescent dye, offers exceptional photostability and a high fluorescence quantum yield, making it a powerful tool for visualizing cellular structures and processes. When conjugated to biotin, it leverages the high-affinity interaction between biotin and streptavidin for significant signal amplification, enabling the detection of low-abundance targets in various cellular imaging techniques.[1][2]
Core Properties of ATTO 565 and its Biotin Conjugate
ATTO 565 is characterized by its strong absorption and high fluorescence quantum yield, making it an excellent choice for demanding imaging applications. Its biotin conjugate retains these favorable photophysical properties while enabling targeted labeling through the streptavidin-biotin system.
Photophysical and Chemical Properties of ATTO 565 & ATTO 565-Biotin
| Property | Value | Reference |
| Excitation Maximum (λex) | 564 nm | |
| Emission Maximum (λem) | 590 nm | |
| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | 90% | |
| Fluorescence Lifetime (τfl) | 4.0 ns | |
| Molecular Weight (ATTO 565) | ~611.04 g/mol | |
| Molecular Weight (ATTO 565-Biotin) | ~922 g/mol | |
| Chemical Formula (ATTO 565) | C₃₁H₃₁ClN₂O₉ | |
| Chemical Formula (ATTO 565-Biotin) | C₄₆H₅₇ClN₆O₁₀S |
Streptavidin-Biotin Interaction Kinetics
The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, which is fundamental to its utility in signal amplification.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | [3] |
| Number of Biotin Binding Sites per Streptavidin | 4 | [4] |
Key Applications in Cellular Imaging
The unique properties of this compound make it suitable for a wide range of cellular imaging applications, including:
-
Immunofluorescence (IF): For the detection and localization of specific proteins within cells.
-
Fluorescence In Situ Hybridization (FISH): For the visualization of specific DNA or RNA sequences in their cellular context.
-
Flow Cytometry (FACS): For the analysis and sorting of cells based on fluorescent labeling.
-
High-Resolution Microscopy: Including Stimulated Emission Depletion (STED) microscopy, due to its high photostability.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in cellular imaging. Below are representative protocols for immunofluorescence and fluorescence in situ hybridization.
Protocol 1: Immunofluorescence (IF) with ATTO 565-Streptavidin
This protocol outlines the indirect detection of a target antigen using a primary antibody, a biotinylated secondary antibody, and ATTO 565-conjugated streptavidin.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA or 10% normal serum in PBS)
-
Primary Antibody (specific to the target antigen)
-
Biotinylated Secondary Antibody (against the host species of the primary antibody)
-
ATTO 565-Streptavidin
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Fixation: Fix cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[5]
-
Washing: Wash cells three times with PBS for 5 minutes each.[5]
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 15-30 minutes.[5]
-
Blocking: Block non-specific binding sites by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[6][7]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.[8]
-
Washing: Wash cells three times with PBS for 5 minutes each.[8]
-
Biotinylated Secondary Antibody Incubation: Dilute the biotinylated secondary antibody in Blocking Buffer and incubate for 30-60 minutes at room temperature in the dark.[8]
-
Washing: Wash cells three times with PBS for 5 minutes each.[8]
-
ATTO 565-Streptavidin Incubation: Dilute the ATTO 565-Streptavidin conjugate (typically 1-10 µg/ml) in Blocking Buffer and incubate for 30 minutes at room temperature in the dark.[3][9]
-
Washing: Wash cells three times with PBS for 5 minutes each.[5]
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 1-5 minutes.[8]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[8]
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for ATTO 565 (Excitation: ~564 nm, Emission: ~590 nm) and the counterstain.
Protocol 2: Fluorescence In Situ Hybridization (FISH) with a Biotinylated Probe
This protocol describes the detection of a specific nucleic acid sequence using a biotin-labeled DNA or RNA probe and ATTO 565-conjugated streptavidin.
Materials:
-
Cell or tissue samples on slides
-
20x Saline-Sodium Citrate (SSC) buffer
-
RNase A
-
Pepsin or Proteinase K
-
Paraformaldehyde
-
Ethanol series (70%, 80%, 95%, 100%)
-
Biotinylated DNA/RNA probe
-
Hybridization Mix (containing formamide, dextran sulfate, and salmon sperm DNA)
-
Wash Buffers (e.g., 20% formamide in 0.1x SSC)
-
Blocking Buffer (e.g., 5% BSA in detection buffer)
-
ATTO 565-Streptavidin
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Sample Preparation: Prepare chromosome spreads or tissue sections on slides.
-
Pretreatment:
-
Treat with RNase A (100 µg/mL) for 1 hour at 37°C to remove endogenous RNA.
-
Wash in 2x SSC.
-
Digest with pepsin (40 units/mL) for 10 minutes at 37°C to improve probe accessibility.
-
Fix with paraformaldehyde for 10 minutes.
-
Dehydrate through an ethanol series and air dry.
-
-
Probe Preparation and Denaturation:
-
Prepare the hybridization mix containing the biotinylated probe.
-
Denature the probe by heating to 70-80°C for 5-10 minutes and then placing it on ice.[10]
-
-
Hybridization:
-
Apply the denatured probe to the slide and cover with a coverslip.
-
Denature the cellular DNA on the slide at 65-70°C for 5 minutes.
-
Incubate overnight at 37°C in a humidified chamber to allow hybridization.[10]
-
-
Post-Hybridization Washes:
-
Remove the coverslip and wash the slides in a series of stringent wash buffers to remove unbound and non-specifically bound probes (e.g., 20% formamide in 0.1x SSC at 40°C).
-
-
Detection:
-
Equilibrate the slides in a detection buffer.
-
Block with Blocking Buffer for 20-30 minutes.
-
Incubate with ATTO 565-Streptavidin (e.g., 5 µg/ml) for 30-60 minutes.
-
Wash slides in detection buffer.
-
-
Counterstaining and Mounting:
-
Counterstain with DAPI.
-
Mount with an antifade mounting medium.
-
-
Imaging: Analyze the slides using a fluorescence microscope with appropriate filters.
Visualizing the Workflow and Signaling Pathways
Diagrams generated using Graphviz (DOT language) illustrate the key processes involved in this compound applications.
References
- 1. Biotin-streptavidin signal amplification - Flow Cytometry [protocol-online.org]
- 2. Streptavidin–Signal Amplification for Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. de.lumiprobe.com [de.lumiprobe.com]
- 5. wang.ucsd.edu [wang.ucsd.edu]
- 6. ibidi.com [ibidi.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation Protocol for FISH Probes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
ATTO 565 Dye: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 565 is a high-performance fluorescent dye belonging to the rhodamine class of dyes.[1][2][3] It is widely recognized for its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and remarkable photostability, making it an invaluable tool for a broad range of applications in life sciences and drug development.[1][4][5][6] This technical guide provides an in-depth overview of the core features and benefits of ATTO 565, detailed experimental protocols, and its application in advanced fluorescence imaging.
Core Features and Photophysical Properties
ATTO 565 is characterized by its intense brightness and high sensitivity, which stem from its excellent photophysical parameters.[1][5] The dye is moderately hydrophilic and its fluorescence is most efficiently excited in the 545 - 575 nm range.[2][7] A key feature of ATTO dyes, including ATTO 565, is their rigid molecular structure, which prevents the formation of isomers and ensures consistent optical properties that are largely independent of solvent and temperature.[8]
Quantitative Data Summary
The key photophysical and physicochemical properties of ATTO 565 are summarized in the tables below for easy reference and comparison.
Table 1: Spectral and Photophysical Properties of ATTO 565
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | 564 nm | [4][9] |
| Maximum Emission Wavelength (λem) | 590 nm | [1][4][9] |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [4][5][9] |
| Fluorescence Quantum Yield (Φ) | 90% | [1][4][5] |
| Fluorescence Lifetime (τ) | 4.0 ns | [4][9] |
Table 2: Physicochemical Properties of ATTO 565 NHS Ester
| Property | Description | Reference(s) |
| Solubility | Soluble in DMF and DMSO; low water solubility. | [6][9] |
| Reactivity | The NHS ester form reacts with primary and secondary amines at pH 8.0-9.0. | [9][10] |
| Storage | Store at -20°C, protected from light and moisture. | [9] |
Key Benefits for Research Applications
The superior characteristics of ATTO 565 offer significant advantages for various research applications:
-
High Brightness and Sensitivity: A high molar extinction coefficient and an exceptional quantum yield of 90% result in intensely bright fluorescent conjugates, enabling the detection of low-abundance targets.[1][4][5]
-
Excellent Photostability: ATTO 565 exhibits high thermal and photostability, which is crucial for long-term imaging experiments and quantitative analysis by minimizing photobleaching.[2][4][5]
-
Versatile Labeling: Available with a variety of reactive groups, such as NHS ester for labeling amines and maleimide for thiols, ATTO 565 can be used to label a wide range of biomolecules including proteins and nucleic acids.[6][7]
-
Broad Applicability: It is highly suitable for advanced microscopy techniques such as stimulated emission depletion (STED) microscopy, single-molecule detection, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][3]
Experimental Protocols
Detailed methodologies for common applications of ATTO 565 are provided below. Note that optimal conditions may vary depending on the specific biomolecule.
Protein Labeling with ATTO 565 NHS Ester
This protocol describes a general procedure for labeling proteins with primary amines (e.g., lysine residues) using ATTO 565 NHS ester.
Materials:
-
Protein solution (2 mg/mL in amine-free buffer, e.g., PBS)
-
Bicarbonate buffer (1 M, pH 8.3)
-
ATTO 565 NHS ester
-
Anhydrous DMF or DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in a suitable buffer like PBS.[7] If the buffer contains amines (e.g., Tris), the protein must be dialyzed against PBS.[7] Adjust the pH of the protein solution to 8.0-9.0 by adding bicarbonate buffer.[4][7]
-
Dye Preparation: Immediately before use, prepare a stock solution of ATTO 565 NHS ester in anhydrous DMF or DMSO (e.g., 2 mg/mL).[7]
-
Labeling Reaction: Add a 5- to 15-fold molar excess of the dye stock solution to the protein solution while gently stirring.[4]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[4]
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.[4][7] The first colored fraction to elute is the ATTO 565-protein conjugate.[7][11]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).[4]
Oligonucleotide Labeling with ATTO 565 NHS Ester
This protocol outlines the labeling of amino-modified oligonucleotides.
Materials:
-
Amino-modified oligonucleotide (0.1 mM in carbonate buffer)
-
Carbonate buffer (0.2 M, pH 8.0-9.0)
-
ATTO 565 NHS ester
-
Anhydrous DMF
-
Gel filtration or reversed-phase HPLC for purification
Procedure:
-
Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer (pH 8.0-9.0).[7]
-
Dye Preparation: Prepare a 5 mg/mL solution of ATTO 565 NHS ester in anhydrous DMF.[7]
-
Labeling Reaction: Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[7]
-
Incubation: Incubate the mixture for 2 hours at room temperature with shaking, protected from light.[7]
-
Purification: Purify the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.[7]
Applications in Signaling Pathway Analysis
ATTO 565 is a powerful tool for visualizing and quantifying molecular interactions in complex biological processes.
EGFR Signaling Pathway
ATTO 565 NHS ester can be used to label Epidermal Growth Factor (EGF) to study the EGFR signaling pathway. By tracking the fluorescently labeled EGF, researchers can visualize receptor binding, internalization, and downstream signaling events in live cells.[4]
Caption: Workflow of EGFR signaling initiated by ATTO 565-labeled EGF.
GPCR-G Protein Interaction
ATTO 565 can be used to study the interaction between G-protein coupled receptors (GPCRs) and their associated G proteins.[9] By labeling the G protein with ATTO 565 and the GPCR or its ligand with a different fluorophore, single-molecule microscopy can be used to observe their dynamic interactions upon agonist stimulation.[9][12]
Caption: Experimental workflow for studying GPCR-G protein interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. ATTO 565 | Products | Leica Microsystems [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. The ATTO 565 Dye and its Applications in Microscopy[v1] | Preprints.org [preprints.org]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. benchchem.com [benchchem.com]
- 10. Atto 565 NHS ester BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. spectra.arizona.edu [spectra.arizona.edu]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to ATTO 565 Biotin for Labeling Proteins and Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, protocols, and applications of ATTO 565 biotin for the fluorescent labeling of proteins and nucleic acids. ATTO 565 is a rhodamine-based fluorescent dye known for its high fluorescence quantum yield, exceptional photostability, and strong absorption, making it a valuable tool for a wide range of fluorescence-based detection methods.[1][2][3] When conjugated to biotin, it becomes a powerful reagent for detecting biotinylated biomolecules with high sensitivity and specificity.
Core Principles: The Avidin-Biotin System
The utility of this compound in labeling proteins and nucleic acids is predicated on the remarkably strong and specific interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin. This non-covalent interaction is one of the strongest known in nature, characterized by a very low dissociation constant (Kd), on the order of 10⁻¹⁵ M. This near-irreversible binding forms the basis of a versatile two-step labeling strategy.
First, the target protein or nucleic acid is modified with a biotin molecule, a process known as biotinylation. Subsequently, the biotinylated molecule is detected using a fluorescently labeled avidin or streptavidin conjugate, in this case, ATTO 565. Alternatively, this compound can be used to detect molecules or surfaces functionalized with streptavidin or avidin.
Data Presentation: Photophysical and Chemical Properties
For effective experimental design and data interpretation, a clear understanding of the quantitative properties of ATTO 565 is essential.
| Property | Value |
| Maximum Excitation (λex) | 564 nm |
| Maximum Emission (λem) | 590 nm |
| Molar Extinction Coefficient | 1.2 x 10⁵ M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (η) | ~90% |
| Molecular Weight | 921.50 g/mol |
| Formula | C₄₆H₅₇ClN₆O₁₀S |
| Solubility | Polar organic solvents (e.g., DMSO, DMF) |
| Reactive Group | Biotin |
| Reactivity | Avidin and Streptavidin |
Quantitative data for ATTO 565 and its biotin conjugate.[1][2][4][5]
Experimental Protocols
The following sections provide detailed methodologies for the biotinylation of proteins and nucleic acids, followed by their detection with this compound, typically in complex with streptavidin.
Protein Biotinylation and Detection
Proteins can be biotinylated using various methods that target specific functional groups. The most common approaches involve the use of N-hydroxysuccinimide (NHS) esters for labeling primary amines (e.g., lysine residues) or maleimides for labeling sulfhydryl groups (e.g., cysteine residues).
Protocol 1: Amine-Reactive Biotinylation of Proteins using NHS Ester Chemistry
This protocol outlines the steps for labeling a protein with a biotin-NHS ester, followed by detection with a pre-formed complex of streptavidin and this compound.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
Biotin-NHS ester
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)[1]
-
Streptavidin
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 1-5 mg/mL.[1] Ensure the buffer is free of amine-containing substances like Tris.[1]
-
Biotin-NHS Ester Stock Solution Preparation: Immediately before use, dissolve the biotin-NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction:
-
The optimal molar ratio of biotin-NHS ester to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess is recommended.
-
While gently vortexing, add the calculated volume of the biotin-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted biotin-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification of the Biotinylated Protein: Separate the labeled protein from unreacted biotin and quenching buffer components using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored/UV-absorbing peak to elute is the biotinylated protein.[1]
-
Detection with this compound-Streptavidin Complex:
-
Prepare a stock solution of streptavidin in PBS.
-
Prepare a stock solution of this compound in DMSO.
-
To form the fluorescent complex, mix streptavidin and this compound in a 1:4 molar ratio (one streptavidin tetramer has four biotin binding sites) and incubate for 30 minutes at room temperature in the dark.
-
Add the this compound-streptavidin complex to the purified biotinylated protein at a desired molar ratio and incubate for 30-60 minutes at room temperature, protected from light, before imaging or analysis.
-
Protocol 2: Sulfhydryl-Reactive Biotinylation of Proteins using Maleimide Chemistry
This protocol is suitable for proteins where cysteine residues are available and targeted for labeling.
Materials:
-
Protein of interest containing free sulfhydryl groups
-
Biotin-maleimide
-
Anhydrous DMSO or DMF
-
Labeling Buffer: PBS, pH 7.0-7.5[6]
-
Reducing agent (e.g., TCEP or DTT) if disulfide bonds need to be reduced
-
Purification column (e.g., Sephadex G-25)[6]
-
Streptavidin
-
This compound
Procedure:
-
Protein Preparation: Dissolve the protein at 50–100 µM in Labeling Buffer. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[7] If DTT is used, it must be removed by dialysis or desalting before adding the biotin-maleimide.[7]
-
Biotin-Maleimide Stock Solution Preparation: Immediately before use, dissolve the biotin-maleimide in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of biotin-maleimide to the protein solution.[7] Incubate for 2 hours at room temperature or overnight at 4°C in the dark.[7]
-
Purification and Detection: Follow steps 5 and 6 from Protocol 1 to purify the biotinylated protein and detect it with the this compound-streptavidin complex.
Nucleic Acid Biotinylation and Detection
Nucleic acids can be biotinylated using various enzymatic or chemical methods. One common and efficient method is through "click chemistry," which involves the reaction of an azide-modified molecule with an alkyne-modified molecule.
Protocol 3: Nucleic Acid Labeling using Click Chemistry and Detection
This protocol describes the incorporation of an alkyne-modified nucleotide into a nucleic acid, followed by a click reaction with an azide-functionalized biotin, and subsequent detection with this compound-streptavidin.
Materials:
-
Alkyne-modified oligonucleotide or DNA/RNA template for enzymatic incorporation of alkyne-modified nucleotides (e.g., 5-ethynyl-dUTP)
-
Biotin-azide
-
Copper(II)-TBTA complex stock solution (10 mM in 55% DMSO)[8]
-
Ascorbic acid stock solution (5 mM in water)[8]
-
Triethylammonium acetate buffer (2 M, pH 7.0)[8]
-
DMSO
-
Purification supplies (e.g., ethanol precipitation or spin column)
-
Streptavidin
-
This compound
Procedure:
-
Preparation of Alkyne-Modified Nucleic Acid:
-
For synthetic oligonucleotides, order with an internal or terminal alkyne modification.
-
For enzymatic incorporation, use a DNA/RNA polymerase to incorporate alkyne-modified nucleotides (e.g., 5-ethynyl-dUTP) into the nucleic acid strand during PCR, reverse transcription, or in vitro transcription. Purify the resulting alkyne-modified nucleic acid.
-
-
Click Reaction:
-
Dissolve the alkyne-modified nucleic acid in water in a pressure-tight vial.
-
Add 2M triethylammonium acetate buffer, pH 7.0, to a final concentration of 0.2 M.[8]
-
Add DMSO to a final concentration of 50% (v/v) and vortex.[8]
-
Add biotin-azide stock solution to a final concentration 1.5 times that of the nucleic acid.[8]
-
Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM and vortex briefly.[8]
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[8]
-
Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.[8]
-
Flush the vial with inert gas, cap it tightly, and vortex thoroughly.
-
Incubate at room temperature overnight.[8]
-
-
Purification of Biotinylated Nucleic Acid: Purify the biotinylated nucleic acid from the reaction components using ethanol precipitation or a suitable spin column.
-
Detection: Follow step 6 from Protocol 1 to detect the biotinylated nucleic acid with the this compound-streptavidin complex.
Mandatory Visualizations
The following diagrams illustrate the key workflows and principles described in this guide.
Caption: Workflow for protein labeling via amine-reactive biotinylation and subsequent detection.
Caption: Workflow for nucleic acid labeling using click chemistry and fluorescent detection.
Caption: The tetrameric structure of streptavidin allows for the binding of four biotin molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. atdbio.com [atdbio.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lumiprobe.com [lumiprobe.com]
ATTO 565 Biotin: A Comprehensive Technical Guide to Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the solubility, storage, and handling of ATTO 565 biotin, a fluorescent label widely used in life sciences. The following sections detail its physicochemical properties, storage and handling protocols, and a general experimental workflow for its use in streptavidin-binding applications.
Core Properties of this compound
ATTO 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1] Its biotin conjugate is a valuable tool for detecting and quantifying streptavidin and avidin proteins in various applications, including immunoassays, flow cytometry, and fluorescence microscopy.[1][2]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 921.50 g/mol | [3] |
| Empirical Formula | C₄₆H₅₇ClN₆O₁₀S | |
| Purity (HPLC) | ≥90% | [3] |
| Maximum Excitation (λex) | 564 nm (in 0.1 M phosphate, pH 7.0) | |
| Maximum Emission (λem) | 590 nm (in 0.1 M phosphate, pH 7.0) | |
| Molar Extinction Coefficient (εmax) | 1.2 x 10⁵ M⁻¹ cm⁻¹ | [4] |
| Fluorescence Quantum Yield (ηfl) | 90% | [4] |
| Fluorescence Lifetime (τfl) | 4.0 ns | [4] |
Solubility Profile
| Solvent | Solubility | Notes | Reference |
| Water | Soluble | Readily soluble in distilled water.[2][5] | [2][5] |
| Dimethylformamide (DMF) | Soluble | The product is soluble in polar solvents like DMF.[4] | [4] |
| Dimethyl sulfoxide (DMSO) | Soluble | The product is soluble in polar solvents like DMSO.[4] | [4] |
| Acetonitrile | Soluble | The product is soluble in polar solvents like acetonitrile.[4] | [4] |
| Ethanol with 0.1% Trifluoroacetic Acid | Soluble | The dye is also soluble under these conditions. |
Note on Solvent Quality: The stability of this compound in solution, particularly in organic solvents, can be dependent on the quality of the solvent used. For applications involving NHS-esters or maleimides of ATTO 565, anhydrous and amine-free solvents are critical to prevent hydrolysis.[4]
Storage and Handling
Proper storage and handling are crucial to maintain the integrity and performance of this compound.
Solid Form
| Condition | Recommendation | Rationale | Reference |
| Temperature | -20°C | To ensure long-term stability. | [6][7] |
| Light | Protect from light | To prevent photodegradation. | [6] |
| Moisture | Store in a desiccated environment | To avoid moisture condensation and hydrolysis. | [6] |
| Pre-use Equilibration | Allow the vial to equilibrate to room temperature before opening | To prevent moisture condensation onto the product.[4] | [4] |
| Long-term Stability | At least three years when stored properly | Ensures consistent performance over time.[4] | [4] |
Stock Solutions
| Condition | Recommendation | Rationale | Reference |
| Preparation | Dissolve in an appropriate solvent (e.g., water, DMSO, or DMF). For ATTO-streptavidin conjugates, a concentration of 1 mg/ml in distilled water is recommended. | To create a concentrated stock for further dilutions.[2][5] | [2][5] |
| Short-term Storage | Store at 2-6°C, protected from light. Solutions are stable for up to six months under these conditions. | For ready-to-use solutions in ongoing experiments.[2][5] | [2][5] |
| Long-term Storage | For storage longer than six months, divide the solution into aliquots and freeze at -20°C. | To prevent degradation from repeated freeze-thaw cycles.[2][5] | [2][5] |
| Additives for Aqueous Solutions | For long-term storage of aqueous solutions, consider adding sodium azide to a final concentration of 5 mM. | To inhibit microbial growth.[2][5] | [2][5] |
| Freeze-Thaw Cycles | Avoid repeated freezing and thawing. | To maintain the integrity of the conjugate.[2][5] | [2][5] |
Experimental Protocols
The following provides a general protocol for a streptavidin-binding assay using this compound. Optimal conditions, such as concentrations and incubation times, may need to be determined empirically for specific applications.
Preparation of this compound Stock Solution
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO or DMF to create a stock solution of a desired concentration (e.g., 1-10 mM).
-
Vortex briefly to ensure the powder is fully dissolved.
-
Store the stock solution at -20°C, protected from light and moisture.
General Streptavidin Binding Assay Protocol
This protocol outlines the basic steps for detecting streptavidin using this compound.
-
Prepare Streptavidin Solution: Dissolve streptavidin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a desired concentration.
-
Incubation: Add this compound from the stock solution to the streptavidin solution. The final concentration of this compound will depend on the specific assay, but a molar excess is often used to ensure saturation of the biotin-binding sites on streptavidin.
-
Incubate the mixture for a sufficient period (e.g., 30-60 minutes) at room temperature, protected from light, to allow for the formation of the streptavidin-ATTO 565 biotin complex.
-
Removal of Unbound Biotin (Optional): If necessary, unbound this compound can be removed using methods such as gel filtration or dialysis.
-
Detection: The fluorescence of the streptavidin-ATTO 565 biotin complex can be measured using a fluorometer, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths (Ex/Em: ~564 nm/ ~590 nm).
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows relevant to the use of this compound.
Caption: Storage guidelines for solid and stock solutions of this compound.
Caption: Workflow for preparing an this compound stock solution.
Caption: General experimental workflow for a streptavidin-biotin binding assay.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. stressmarq.com [stressmarq.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. Biotin Binding Assay Protocol | Rockland [rockland.com]
Methodological & Application
Application Notes and Protocols for ATTO 565 Biotin-Streptavidin Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biotin-streptavidin system is a cornerstone of modern biological detection methodologies, renowned for its exceptionally high affinity and specificity. The interaction between biotin (Vitamin B7) and the tetrameric protein streptavidin is one of the strongest known non-covalent bonds in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2][3] This robust interaction allows for significant signal amplification in various applications, including immunofluorescence (IF), immunohistochemistry (IHC), flow cytometry, and in situ hybridization (FISH).[4][5]
ATTO 565 is a fluorescent dye belonging to the rhodamine family, characterized by its strong absorption, high fluorescence quantum yield, and remarkable photostability.[6][7][8] These features make it an ideal fluorophore for high-resolution microscopy and single-molecule detection.[4][7] When conjugated to streptavidin, ATTO 565 provides a powerful tool for the sensitive and precise detection of biotinylated molecules.
This document provides detailed protocols for the use of ATTO 565-labeled streptavidin in conjunction with biotinylated probes for cellular imaging applications.
Data Presentation
The spectral and photophysical properties of ATTO 565 are critical for designing imaging experiments and selecting appropriate filter sets.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 563-564 nm | [9][10][11] |
| Emission Maximum (λem) | 590-592 nm | [6][9][10][11] |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [6][9][11] |
| Fluorescence Quantum Yield (Φ) | 0.90 | [7][10] |
| Fluorescence Lifetime (τ) | 4.0 ns | [9][11] |
| Molecular Weight | ~611 g/mol (free acid) | [11][12] |
Experimental Protocols
This section outlines a general protocol for immunofluorescent staining of cultured cells using a biotinylated primary antibody followed by ATTO 565-streptavidin. This protocol can be adapted for tissue sections with appropriate modifications for antigen retrieval and tissue permeabilization.
Materials and Reagents
-
Cells: Cultured cells grown on sterile glass coverslips.
-
Primary Antibody: Biotinylated primary antibody specific to the target antigen.
-
Secondary Reagent: ATTO 565-conjugated streptavidin.[12]
-
Fixation Solution: 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% normal serum from the species of the secondary antibody in PBS.
-
Wash Buffer: PBS.
-
Antifade Mounting Medium: With or without a nuclear counterstain like DAPI.
-
Humidified Chamber.
Staining Procedure
-
Cell Preparation:
-
Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture overnight to allow for adherence.
-
Wash the cells gently with PBS.
-
-
Fixation:
-
Fix the cells by incubating with 4% PFA in PBS for 15-30 minutes at room temperature.[13]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 15-30 minutes at room temperature.[13]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for at least 30-60 minutes at room temperature in a humidified chamber to minimize non-specific antibody binding.[14]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[15]
-
-
ATTO 565-Streptavidin Incubation:
-
Final Washes:
-
Wash the cells three times with PBS for 5 minutes each, protecting them from light.
-
-
Mounting:
-
Carefully remove the coverslips from the washing buffer and mount them on a microscope slide with a drop of antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for ATTO 565 (e.g., excitation around 560 nm and emission around 590 nm).
-
Mandatory Visualization
The following diagrams illustrate the signaling pathway of detection and the experimental workflow.
Caption: Biotin-Streptavidin-ATTO 565 Detection Pathway.
Caption: Immunofluorescence Staining Workflow.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. abacusdx.com [abacusdx.com]
- 6. benchchem.com [benchchem.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. mdpi.com [mdpi.com]
- 9. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. wang.ucsd.edu [wang.ucsd.edu]
- 14. BestProtocols: IHC Frozen Tissue—Indirect Method (biotin) | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. leica-microsystems.com [leica-microsystems.com]
Application Notes and Protocols for High-Resolution Immunofluorescence Using ATTO 565 Biotin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ATTO 565 biotin in immunofluorescence (IF) applications. ATTO 565 is a rhodamine-based fluorescent dye known for its high fluorescence quantum yield, exceptional photostability, and strong absorption, making it an excellent choice for high-resolution microscopy and single-molecule detection.[1][2][3] The use of a biotin conjugate allows for signal amplification through the high-affinity interaction between biotin and streptavidin, enhancing the detection of low-abundance targets.[4]
Data Presentation
The selection of a fluorophore is critical for the success of immunofluorescence experiments. The following table summarizes the key photophysical properties of ATTO 565 in comparison to other commonly used fluorophores in a similar spectral range.
| Property | ATTO 565 | Alexa Fluor 568 | Cy3 |
| Maximum Excitation (λex) | 564 nm[1][3] | 578 nm | 550 nm |
| Maximum Emission (λem) | 590 nm[1][3] | 603 nm | 570 nm |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹[3][5] | 91,300 M⁻¹cm⁻¹ | 150,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (η) | 90%[1][3] | 69% | 15% |
| Fluorescence Lifetime (τ) | 4.0 ns[3] | 3.6 ns | 0.16 ns |
| Relative Brightness (ε x η) | 108,000 | 62,997 | 22,500 |
| Photostability | High[1][2][6] | Moderate | Low to Moderate |
Note: The brightness is a product of the molar extinction coefficient and the quantum yield. Values for Alexa Fluor 568 and Cy3 are sourced from publicly available data for comparison.
Experimental Protocols
This section provides a detailed protocol for indirect immunofluorescence staining of the Epidermal Growth Factor Receptor (EGFR) signaling pathway in cultured cells using a biotinylated secondary antibody and streptavidin-ATTO 565.
Protocol: Indirect Immunofluorescence of EGFR
Materials and Reagents:
-
Cells: Adherent cells cultured on sterile glass coverslips.
-
Primary Antibody: Rabbit anti-EGFR (phospho Y1173) antibody.
-
Secondary Antibody: Biotinylated Goat anti-Rabbit IgG.
-
Detection Reagent: Streptavidin-ATTO 565.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Wash Buffer: PBS.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
If studying pathway activation, serum-starve the cells for 4-6 hours, then stimulate with 100 ng/mL EGF for 10-15 minutes prior to fixation.
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature. This step is necessary for intracellular targets like phosphorylated EGFR.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer (1% BSA in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-EGFR antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the biotinylated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted biotinylated secondary antibody for 1 hour at room temperature, protected from light.
-
-
Streptavidin-ATTO 565 Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the Streptavidin-ATTO 565 conjugate in Blocking Buffer. A typical starting concentration is 1-10 µg/ml.[9]
-
Incubate the cells with the diluted Streptavidin-ATTO 565 for 30-60 minutes at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Rinse the coverslips briefly with distilled water.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope equipped with the appropriate filter sets for DAPI (excitation ~358 nm, emission ~461 nm) and ATTO 565 (excitation ~564 nm, emission ~590 nm).[1]
-
Mandatory Visualization
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATTO 565 Biotin in Super-Resolution Microscopy (STED)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ATTO 565 biotin for super-resolution imaging, with a specific focus on Stimulated Emission Depletion (STED) microscopy. This document includes the photophysical properties of ATTO 565, detailed protocols for immunofluorescence labeling, and workflows for achieving high-resolution images.
Introduction to this compound in STED Microscopy
ATTO 565 is a rhodamine-based fluorescent dye known for its high photostability and strong fluorescence quantum yield, making it an excellent candidate for super-resolution microscopy techniques like STED.[1][2] Its biotin modification allows for highly specific and robust labeling of biological targets through the well-established biotin-streptavidin interaction. The exceptional brightness and photostability of ATTO 565 are crucial for withstanding the high laser powers used in STED microscopy, enabling the acquisition of detailed images with resolutions beyond the diffraction limit of conventional light microscopy.[1]
Quantitative Data: Photophysical Properties of ATTO 565
The performance of a fluorophore in STED microscopy is critically dependent on its photophysical characteristics. The key properties of ATTO 565 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Maximum Absorption (λ_abs_) | 564 nm | [3][4] |
| Maximum Emission (λ_em_) | 590 nm | [3][4] |
| Molar Extinction Coefficient (ε_max_) | 1.2 x 10^5^ M^-1^ cm^-1^ | [3][4] |
| Fluorescence Quantum Yield (Φ_f_) | 90% | [3][4] |
| Fluorescence Lifetime (τ_fl_) | 4.0 ns | [3][4] |
| Recommended STED Laser Wavelength | 660 nm / 775 nm | [5][6] |
Experimental Protocols
Protocol 1: Indirect Immunofluorescence Staining using a Biotinylated Primary Antibody and ATTO 565-Streptavidin
This protocol describes a common and robust method for labeling cellular targets for STED microscopy. It relies on an unlabeled primary antibody, a biotinylated secondary antibody, and finally, fluorescently labeled streptavidin. For optimal results, it is crucial to use high-quality reagents and perform washing steps diligently to minimize background fluorescence.
Materials:
-
Cells cultured on #1.5 coverslips
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Biotinylated Primary Antibody (specific to the target of interest)
-
ATTO 565-Streptavidin conjugate
-
Mounting Medium with Antifade Reagent
Procedure:
-
Cell Culture and Fixation:
-
Culture cells to 60-80% confluency on #1.5 coverslips.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the biotinylated primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
ATTO 565-Streptavidin Incubation:
-
Dilute the ATTO 565-Streptavidin conjugate in Blocking Buffer. A titration is recommended to determine the optimal concentration.
-
Incubate the cells with the fluorescent streptavidin solution for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Briefly rinse the coverslips with deionized water.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Store the slides at 4°C, protected from light, until imaging.
-
Protocol 2: Direct Labeling of Biotinylated Molecules
This protocol is suitable for directly visualizing molecules that have been endogenously or exogenously biotinylated.
Materials:
-
Sample with biotinylated molecules of interest on #1.5 coverslips
-
Phosphate Buffered Saline (PBS)
-
Fixation and Permeabilization Buffers (if required, as in Protocol 1)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
ATTO 565-Streptavidin conjugate
-
Mounting Medium with Antifade Reagent
Procedure:
-
Sample Preparation:
-
Prepare, fix, and permeabilize your sample as required for your specific application.
-
-
Blocking:
-
Incubate the sample in Blocking Buffer for 1 hour at room temperature.
-
-
ATTO 565-Streptavidin Incubation:
-
Dilute the ATTO 565-Streptavidin conjugate in Blocking Buffer to the optimal concentration.
-
Incubate the sample with the fluorescent streptavidin solution for 1 hour at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the sample three times with PBS for 5 minutes each, protected from light.
-
Mount the sample as described in Protocol 1.
-
Visualizations
Experimental Workflow for Indirect Immunofluorescence with Biotinylated Antibody
Caption: Workflow for indirect immunofluorescence using a biotinylated primary antibody.
Logical Relationship of Biotin-Streptavidin Labeling
References
Application Note: High-Sensitivity Cell Population Identification in Flow Cytometry Using ATto 565 Biotin
References
- 1. Optimizing Indirect Staining for Flow Cytometry Applications - KCAS Bio [kcasbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for ATTO 565 Biotin in Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique that allows for the visualization of specific DNA or RNA sequences within the context of the cell or tissue. The choice of fluorophore is critical for achieving high sensitivity and specificity. ATTO 565, a rhodamine-based dye, offers a compelling option for FISH applications due to its exceptional photostability, high fluorescence quantum yield, and strong absorption.[1][2][3] This application note provides a detailed protocol for the use of ATTO 565 biotin-labeled probes in FISH, followed by signal detection using streptavidin-conjugated fluorophores.
ATTO 565 is characterized by its strong absorption and emission in the orange region of the visible spectrum, making it compatible with common laser lines and filter sets.[3] Its high molar absorptivity and quantum yield contribute to bright signals, essential for detecting low-abundance targets.[1][4] Furthermore, its remarkable photostability allows for prolonged imaging and analysis without significant signal degradation.[1][2][3] The use of a biotinylated probe provides versatility in detection, allowing for signal amplification through various layers of streptavidin-fluorophore conjugates.
Quantitative Data
The optical properties of ATTO 565 make it a robust choice for fluorescence microscopy applications, including FISH.[1] A summary of its key quantitative characteristics is presented below.
| Property | Value | Reference |
| Absorption Maximum (λabs) | 564 nm | [2][4][5] |
| Emission Maximum (λfl) | 590 nm | [2][4][5] |
| Molar Absorptivity (εmax) | 1.2 x 10⁵ M⁻¹ cm⁻¹ | [2][4][5] |
| Fluorescence Quantum Yield (ηfl) | 90% | [2][5] |
| Fluorescence Lifetime (τfl) | 4.0 ns | [2][5][6] |
Experimental Protocols
This section details the key experimental procedures for performing FISH using this compound-labeled probes.
I. Probe Labeling with this compound
For optimal results, DNA probes can be labeled with this compound using various enzymatic methods, such as nick translation. The goal is to achieve a labeling density that provides a strong signal without causing steric hindrance during hybridization. A typical labeling density to aim for is in the range of 0.8-1.2 dye molecules per 100 bases.[7]
Materials:
-
DNA probe
-
Nick Translation Kit
-
Biotin-16-dUTP
-
ATTO 565-Streptavidin
-
DNase/Polymerase I
-
Purification column
Protocol:
-
In a microcentrifuge tube, combine the DNA probe, a mix of unlabeled dNTPs, and Biotin-16-dUTP.
-
Add the Nick Translation enzyme mix (DNase/Polymerase I).
-
Incubate the reaction at 15°C. The incubation time will vary depending on the desired probe size (typically 200-600 bp).[8]
-
Stop the reaction by adding EDTA.
-
Purify the biotinylated probe using a suitable purification column to remove unincorporated nucleotides.
-
The labeled probe is now ready for the hybridization step.
II. Sample Preparation (Adherent Cells)
Materials:
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Ethanol series (70%, 90%, 100%)
Protocol:
-
Grow adherent cells on sterile glass coverslips in a petri dish.
-
Once the cells reach the desired confluency, wash them twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[9]
-
Wash the cells three times with PBS.
-
Dehydrate the cells by incubating for 3 minutes each in 70%, 90%, and 100% ethanol.
-
Air dry the coverslips. The samples are now ready for hybridization.
III. Fluorescence In Situ Hybridization (FISH)
Materials:
-
This compound-labeled probe
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
Human Cot-1 DNA (for blocking repetitive sequences)
-
20x SSC
-
Formamide
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Protocol:
-
Probe Preparation: For each hybridization, prepare a probe mix containing the this compound-labeled probe and Human Cot-1 DNA in hybridization buffer.
-
Denaturation: Denature the probe mix at 80°C for 10 minutes and then place it on ice.[8]
-
Sample Denaturation: Denature the cellular DNA on the coverslips by immersing them in a solution of 70% formamide in 2x SSC at 72°C for 2-5 minutes.[10]
-
Dehydration: Dehydrate the slides again through an ethanol series (70%, 90%, 100%) and air dry.
-
Hybridization: Apply the denatured probe mix to the coverslip, seal with a larger coverslip and rubber cement, and incubate overnight in a humidified chamber at 37°C.
-
Post-Hybridization Washes:
IV. Signal Detection and Visualization
Materials:
-
Blocking buffer (e.g., 4x SSC, 5% non-fat dry milk)
-
Streptavidin-ATTO 565 conjugate
-
4x SSC with 0.1% Tween 20
-
DAPI counterstain
-
Antifade mounting medium
Protocol:
-
Blocking: Incubate the slides in blocking buffer for 30 minutes at room temperature to reduce non-specific binding.
-
Streptavidin Incubation: Incubate the slides with a solution of Streptavidin-ATTO 565 conjugate in blocking buffer for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the slides three times for 5 minutes each in 4x SSC with 0.1% Tween 20 at room temperature.[12]
-
Counterstaining: Counterstain the nuclei by incubating with DAPI solution for 5-10 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualization: Image the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI and ATTO 565 (Excitation/Emission ~564/590 nm).
Diagrams
Caption: Overview of the FISH workflow using this compound.
References
- 1. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Lifetime-based analysis of binary fluorophores mixtures in the low photon count limit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Inexpensive, Highly Labeled Probes for Fluorescence In Situ Hybridization (FISH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation Protocol for FISH Probes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. A high-throughput DNA FISH protocol to visualize genome regions in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. takara.co.kr [takara.co.kr]
- 11. babraham.ac.uk [babraham.ac.uk]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Illuminating Cellular Dynamics: Single-Molecule Tracking with ATTO 565 Biotin
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Single-molecule tracking (SMT) is a powerful technique that allows for the direct observation of individual molecules in real-time, providing unprecedented insights into complex biological processes. The ability to track the movement and interactions of single proteins, lipids, and nucleic acids within their native cellular environment has revolutionized our understanding of cellular function. A key component of successful SMT is the choice of a bright and photostable fluorescent probe. ATTO 565, a rhodamine-based dye, exhibits exceptional photophysical properties, making it an ideal candidate for single-molecule detection.[1][2] This application note provides a detailed protocol for the use of ATTO 565 biotin in single-molecule tracking experiments, with a specific focus on studying the dynamics of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR).
ATTO 565 is characterized by its strong absorption, high fluorescence quantum yield, and remarkable thermal and photostability.[1][2][3] These features are critical for SMT, where long observation times and high signal-to-noise ratios are essential for acquiring robust trajectory data. The biotin moiety allows for highly specific and high-affinity labeling of target molecules that have been tagged with streptavidin or its variants, providing a versatile method for targeted SMT studies.
Quantitative Data
The selection of a fluorophore for single-molecule tracking is dictated by its photophysical properties. ATTO 565 possesses characteristics that make it highly suitable for these demanding applications.
| Property | Value | Reference |
| Maximum Absorption (λabs) | 564 nm | |
| Maximum Emission (λfl) | 590 nm | |
| Molar Extinction Coefficient (εmax) | 1.2 x 10⁵ M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | 90% | |
| Fluorescence Lifetime (τfl) | 4.0 ns | |
| Molecular Weight | 921.50 g/mol |
Experimental Protocols
This section provides a detailed methodology for single-molecule tracking of a biotinylated cell surface receptor, using EGFR as an example, with this compound and streptavidin-conjugated quantum dots (QDs) or organic dyes.
Materials
-
Cells: Mammalian cell line expressing the biotinylated protein of interest (e.g., A431 cells expressing EGFR with a biotin acceptor peptide).
-
This compound: (e.g., from Sigma-Aldrich/Merck).
-
Streptavidin Conjugate: Streptavidin-conjugated Quantum Dots (e.g., Qdot™ 655 Streptavidin Conjugate) or streptavidin-conjugated organic dye.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Imaging Medium: DMEM without phenol red, supplemented with 10% FBS and 25 mM HEPES.
-
Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Biotinylation Enzyme: Biotin ligase (BirA) if not endogenously expressed.
-
Glass-bottom dishes or coverslips: For high-resolution microscopy.
Cell Culture and Biotinylation
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Biotinylation (if required): If the protein of interest is not endogenously biotinylated, co-transfect the cells with a plasmid encoding the protein fused to a biotin acceptor peptide (e.g., AviTag™) and a plasmid encoding biotin ligase (BirA).
-
Incubation: Culture the cells for 24-48 hours to allow for protein expression and biotinylation.
Labeling of Biotinylated Receptors with this compound
This protocol describes an indirect labeling strategy using a streptavidin bridge.
-
Washing: Gently wash the cells three times with pre-warmed PBS.
-
Streptavidin Incubation: Incubate the cells with a low concentration of streptavidin conjugate (e.g., 1-10 nM of streptavidin-QD 655) in imaging medium for 10-15 minutes at 37°C. This step is to bind streptavidin to the biotinylated receptor.
-
Washing: Wash the cells three times with imaging medium to remove unbound streptavidin.
-
This compound Incubation: Incubate the cells with a low concentration of this compound (e.g., 0.1-1 nM) in imaging medium for 5-10 minutes at 37°C. The low concentration is crucial to ensure sparse labeling for single-molecule tracking.
-
Final Wash: Gently wash the cells three times with pre-warmed imaging medium to remove unbound this compound.
-
Imaging: Immediately proceed to imaging.
Single-Molecule Imaging
-
Microscope Setup: Use a total internal reflection fluorescence (TIRF) microscope equipped with a high numerical aperture objective (e.g., ≥1.45 NA), an EMCCD or sCMOS camera for sensitive detection, and appropriate laser lines for excitation. For ATTO 565, a 561 nm laser is suitable.
-
Environmental Control: Maintain the cells at 37°C and 5% CO₂ during imaging using a stage-top incubator.
-
Image Acquisition:
-
Illuminate the sample with the 561 nm laser at a low power density to minimize phototoxicity and photobleaching.
-
Acquire a time-lapse series of images with a typical exposure time of 10-50 ms per frame for a duration of several minutes.
-
The frame rate should be adjusted based on the expected diffusion speed of the molecule of interest.
-
Data Analysis
-
Localization: Use single-particle tracking software (e.g., TrackMate in Fiji/ImageJ, u-track) to detect and localize the fluorescent spots in each frame with sub-pixel accuracy.
-
Tracking: Connect the localized positions of individual molecules across consecutive frames to reconstruct their trajectories.
-
Analysis: From the trajectories, various quantitative parameters can be extracted, including:
-
Diffusion coefficient (D): Calculated from the mean squared displacement (MSD) over time.
-
Confinement analysis: To identify areas of restricted motion.
-
Binding kinetics: By analyzing the duration of immobile states.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the single-molecule tracking experiment.
Caption: Experimental workflow for SMT of biotinylated receptors.
EGFR Signaling Pathway
Single-molecule tracking can be used to dissect the initial steps of EGFR signaling, such as ligand binding, dimerization, and subsequent activation.[4]
Caption: Simplified EGFR activation and signaling pathway.
Conclusion
This compound is a versatile and robust fluorescent probe for single-molecule tracking studies. Its excellent photophysical properties, combined with the specificity of the biotin-streptavidin interaction, enable detailed investigation of molecular dynamics in living cells. The protocols outlined in this application note provide a framework for researchers to design and execute SMT experiments to unravel complex cellular processes, from receptor signaling to protein-protein interactions, with single-molecule precision.
References
ATTO 565 Biotin Conjugation for Protein Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization, tracking, and quantification of proteins in a wide range of applications. ATTO 565, a bright and photostable rhodamine-based fluorescent dye, is an excellent choice for protein labeling.[1][2][3][4][5] When combined with the high-affinity and specific interaction between biotin and streptavidin, it forms a powerful and versatile tool for indirect protein labeling.[1][3][6]
This document provides detailed application notes and protocols for the use of ATTO 565 in protein labeling, primarily focusing on the robust indirect labeling strategy involving a biotinylated protein and ATTO 565-conjugated streptavidin. This method offers several advantages, including signal amplification and a modular approach to experimental design.
Properties of ATTO 565 Dye
ATTO 565 is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3][4][5] These properties make it highly suitable for demanding applications such as single-molecule detection, high-resolution microscopy (e.g., STED, PALM, dSTORM), flow cytometry, and fluorescence in-situ hybridization (FISH).[1][2][4][5] The dye is moderately hydrophilic and its fluorescence is most efficiently excited in the 545 - 575 nm range.[4][5]
| Property | Value | Reference |
| Maximum Absorption (λabs) | 564 nm | [1][3][5] |
| Maximum Emission (λfl) | 590 nm | [1][3][5] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M⁻¹ cm⁻¹ | [1][3][5] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][3] |
| Fluorescence Lifetime (τfl) | 4.0 ns | |
| Correction Factor (CF280) | 0.12 | [5] |
Experimental Strategy: Indirect Protein Labeling
The most common and effective method for labeling proteins with ATTO 565 biotin is an indirect two-step approach. This strategy leverages the incredibly strong and specific non-covalent interaction between biotin and streptavidin (or its analogue, avidin).
First, the target protein is biotinylated. This involves covalently attaching biotin to the protein, typically through primary amines (e.g., lysine residues) or sulfhydryl groups (e.g., cysteine residues). Subsequently, the biotinylated protein is incubated with streptavidin that has been conjugated to the ATTO 565 fluorescent dye. Since one streptavidin molecule can bind up to four biotin molecules, this method can lead to significant signal amplification.[1][3]
Indirect protein labeling workflow.
Protocol 1: Protein Biotinylation
This protocol describes the biotinylation of a protein using an N-hydroxysuccinimide (NHS)-ester of biotin, which reacts with primary amines.
Materials:
-
Protein of interest (in an amine-free buffer like PBS or bicarbonate buffer)
-
NHS-ester of biotin (e.g., Sulfo-NHS-LC-Biotin)
-
Biotinylation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for buffer exchange
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Biotinylation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.
-
-
Biotin Reagent Preparation:
-
Immediately before use, dissolve the NHS-ester of biotin in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent to add to the protein solution. A molar excess of 10-20 fold of biotin to protein is a good starting point, but this may need to be optimized for your specific protein.
-
Add the dissolved biotin reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Removal of Excess Biotin:
-
Separate the biotinylated protein from unreacted biotin using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Quantification of Biotinylation (Optional but Recommended):
-
Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescence-based biotin quantitation kit.[7][8] The efficiency of biotinylation can range from 50-80% for enzymatic methods to potentially 100% for chemical methods, with one or more biotins per protein.[9]
-
Protocol 2: Labeling of Biotinylated Protein with ATTO 565-Streptavidin
This protocol outlines the labeling of a biotinylated protein with ATTO 565-conjugated streptavidin for applications like immunofluorescence or flow cytometry.
Materials:
-
Biotinylated protein (from Protocol 1)
-
ATTO 565-Streptavidin
-
Staining Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS)
-
Cells or tissue sample
Procedure:
A. Two-Step Indirect Staining (for Immunofluorescence or Flow Cytometry):
-
Incubation with Biotinylated Protein:
-
Prepare your cells or tissue sample according to your standard protocol (e.g., fixation, permeabilization if targeting intracellular proteins).
-
Incubate the sample with the biotinylated primary antibody or protein at the desired concentration for 30-60 minutes at room temperature.
-
Wash the sample 2-3 times with Wash Buffer to remove unbound biotinylated protein.
-
-
Incubation with ATTO 565-Streptavidin:
-
Dilute the ATTO 565-Streptavidin in Staining Buffer to a working concentration (typically 1-10 µg/mL, but should be optimized).[10]
-
Incubate the sample with the diluted ATTO 565-Streptavidin for 30-60 minutes at room temperature, protected from light.
-
Wash the sample 2-3 times with Wash Buffer to remove unbound streptavidin conjugate.
-
-
Sample Analysis:
-
Mount the sample for microscopy or resuspend for flow cytometry analysis.
-
B. One-Step Premix Staining (for Flow Cytometry):
-
Premix Preparation:
-
Mix the biotinylated antibody with ATTO 565-Streptavidin in a defined molar ratio (e.g., 1:1, 1:3). This ratio needs to be optimized for each antibody-streptavidin pair to achieve the best signal-to-noise ratio.[1]
-
Incubate the mixture for 30 minutes at room temperature to allow complex formation.
-
-
Staining:
-
Add the premixed complex to your cell suspension and incubate for 30 minutes on ice, protected from light.
-
Wash the cells with Wash Buffer.
-
-
Sample Analysis:
-
Resuspend the cells for flow cytometry analysis.
-
Application Example: Epidermal Growth Factor Receptor (EGFR) Signaling
The ATTO 565-biotin labeling system can be used to study signaling pathways, such as the one initiated by the Epidermal Growth Factor Receptor (EGFR). For instance, a biotinylated anti-EGFR antibody can be used to label the receptor on the cell surface, followed by detection with ATTO 565-Streptavidin to visualize receptor localization and trafficking upon ligand binding.
Upon binding of its ligand (e.g., EGF), the EGFR dimerizes and autophosphorylates on several tyrosine residues.[11] This creates docking sites for various adaptor proteins containing SH2 domains, such as Grb2 and Shc.[2][12] These adaptors then activate downstream signaling cascades, including the RAS-RAF-MEK-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is involved in cell survival.[13]
Simplified EGFR signaling pathway.
Troubleshooting and Optimization
-
High Background:
-
Ensure complete removal of unbound biotinylated protein and streptavidin conjugates through sufficient washing steps.
-
Include a blocking step (e.g., with BSA or serum) to minimize non-specific binding.[1]
-
Optimize the concentrations of both the biotinylated protein and the ATTO 565-Streptavidin. Titration experiments are highly recommended.[1]
-
-
Low Signal:
-
Variability in Labeling:
-
The degree of biotinylation can be influenced by the number of accessible primary amines or sulfhydryls on the protein, the pH of the reaction, and the protein concentration.[8] Consistent experimental conditions are crucial for reproducibility.
-
Conclusion
The use of ATTO 565 in conjunction with the biotin-streptavidin system provides a highly sensitive and versatile method for protein labeling. The protocols and application notes provided here offer a comprehensive guide for researchers to successfully implement this powerful technique in their studies, from basic protein visualization to the investigation of complex cellular signaling pathways. Careful optimization of labeling conditions and appropriate controls are key to achieving reliable and reproducible results.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. ビオチン定量キット | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. mesoscale.com [mesoscale.com]
- 9. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. leica-microsystems.com [leica-microsystems.com]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for ATTO 565 Biotin in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 565 biotin is a robust fluorescent probe that is increasingly valuable for dynamic live-cell imaging. As a member of the rhodamine family of dyes, ATTO 565 exhibits exceptional brightness, high photostability, and a large Stokes shift, making it an ideal candidate for a range of fluorescence microscopy techniques.[1][2][3] Its conjugation to biotin allows for highly specific and stable labeling of biological targets through the strong and well-established biotin-streptavidin interaction.[4][5] These characteristics, combined with its low cytotoxicity, make this compound a powerful tool for visualizing and quantifying molecular dynamics in living cells.[3][6]
This document provides detailed application notes and protocols for the use of this compound in various live-cell imaging techniques, including live-cell immunofluorescence, single-particle tracking, and stimulated emission depletion (STED) microscopy.
Properties of this compound
ATTO 565 is characterized by its strong absorption in the orange-red region of the spectrum, making it compatible with common laser lines.[2] Its key photophysical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 564 nm | [1][2] |
| Emission Maximum (λem) | 590 nm | [1][2] |
| Molar Extinction Coefficient | 1.2 x 10⁵ M⁻¹cm⁻¹ | [1][2] |
| Fluorescence Quantum Yield (η) | ~90% | [1][2] |
| Fluorescence Lifetime (τ) | 4.0 ns | [1] |
| Recommended Excitation Range | 545 - 575 nm | [1][7] |
Key Applications in Live-Cell Imaging
The exceptional photophysical properties of this compound, coupled with the specificity of the biotin-streptavidin linkage, enable a variety of advanced live-cell imaging applications:
-
Live-Cell Surface Labeling: Specifically label cell surface proteins or other molecules that have been biotinylated, either endogenously or through enzymatic or chemical methods.[4]
-
Single-Particle Tracking (SPT): Track the movement of individual molecules on the cell surface or within the cell to study their diffusion dynamics, interactions, and trafficking.[8][9]
-
Stimulated Emission Depletion (STED) Microscopy: Achieve super-resolution imaging of subcellular structures and molecular complexes in living cells due to the high photostability of ATTO 565.[3][10][11]
-
Flow Cytometry: Quantify cell populations based on the expression of biotinylated surface markers.[1][12]
Experimental Protocols
Live-Cell Surface Staining for Confocal Microscopy
This protocol describes the labeling of biotinylated cell surface proteins with streptavidin-conjugated ATTO 565 for visualization by confocal microscopy.
Workflow for Live-Cell Surface Staining
Caption: General workflow for live-cell surface protein staining.
Materials:
-
Cells expressing the biotinylated protein of interest
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Streptavidin-ATTO 565 conjugate
-
Imaging buffer (e.g., phenol red-free medium or HBSS)
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and culture them to the desired confluency.
-
If the target protein is not endogenously biotinylated, perform biotinylation using an appropriate method (e.g., enzymatic biotinylation with BirA ligase or chemical biotinylation with a cell-impermeable biotinylation reagent).[4] Ensure to wash the cells thoroughly to remove excess biotin.
-
-
Washing:
-
Gently wash the cells twice with pre-warmed PBS to remove any residual serum or media components.
-
-
Labeling:
-
Dilute the streptavidin-ATTO 565 conjugate in pre-warmed imaging buffer to a final concentration of 1-10 µg/mL.[5]
-
Remove the PBS and add the streptavidin-ATTO 565 solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Final Washes:
-
Gently wash the cells three times with pre-warmed imaging buffer to remove unbound streptavidin-ATTO 565.
-
-
Imaging:
-
Immediately image the cells on a confocal microscope equipped for live-cell imaging (with environmental control).
-
Use an excitation wavelength of ~561 nm and collect the emission between 575-625 nm.[10]
-
Single-Particle Tracking (SPT) of Cell Surface Proteins
This protocol outlines the procedure for labeling and tracking the movement of individual biotinylated proteins on the surface of living cells using this compound.
Workflow for Single-Particle Tracking
Caption: Workflow for single-particle tracking experiments.
Materials:
-
Cells expressing the biotinylated protein of interest at low density
-
Streptavidin-ATTO 565 conjugate
-
Imaging buffer
-
Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HILO) microscope
Procedure:
-
Cell Preparation:
-
Prepare cells as described in the live-cell surface staining protocol. It is crucial to have a low density of the target protein to ensure individual molecules can be resolved.
-
-
Labeling:
-
Use a very low concentration of streptavidin-ATTO 565 (e.g., 10-100 pM) to label only a sparse subset of the biotinylated proteins. The optimal concentration needs to be determined empirically to achieve single-molecule labeling.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C, protected from light.
-
-
Washing:
-
Wash the cells thoroughly with pre-warmed imaging buffer to remove any unbound fluorescent probes.
-
-
Imaging:
-
Image the cells using a TIRF or HILO microscope to minimize background fluorescence and achieve high signal-to-noise for single molecules.
-
Acquire a time-lapse series of images with a high frame rate (e.g., 10-50 frames per second) to capture the dynamics of the protein.
-
-
Data Analysis:
-
Use appropriate software (e.g., ImageJ/Fiji with tracking plugins) to detect and track the movement of individual fluorescent spots over time, generating trajectories for analysis of diffusion coefficients and confinement.
-
Live-Cell STED Nanoscopy
This protocol provides a general framework for using this compound to perform super-resolution imaging of biotinylated structures in living cells.
Workflow for Live-Cell STED Microscopy
Caption: Workflow for live-cell STED imaging.
Materials:
-
Cells with biotinylated structures of interest
-
Streptavidin-ATTO 565 conjugate
-
Imaging buffer
-
STED microscope with appropriate excitation (~561 nm) and depletion (~775 nm) lasers[13]
Procedure:
-
Sample Preparation:
-
Prepare and label cells with streptavidin-ATTO 565 as described in the live-cell surface staining protocol. It is crucial to ensure bright labeling for optimal STED performance.
-
-
Imaging:
-
Use a STED microscope equipped for live-cell imaging.
-
Set the excitation laser to ~561 nm and the depletion laser to ~775 nm.
-
Carefully adjust the laser powers to achieve the desired resolution while minimizing phototoxicity and photobleaching.
-
Acquire images, keeping in mind that live-cell STED is often a trade-off between resolution, image acquisition speed, and the duration of the experiment.[14]
-
Conclusion
This compound is a versatile and powerful fluorescent probe for a wide array of live-cell imaging applications. Its superior photophysical properties and the high-affinity biotin-streptavidin interaction enable researchers to perform high-contrast, long-term, and super-resolution imaging of specific molecular targets in their native cellular environment. By following the detailed protocols provided in these application notes, researchers, scientists, and drug development professionals can effectively leverage the capabilities of this compound to gain deeper insights into dynamic cellular processes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. Long‐Term Single‐Molecule Tracking in Living Cells using Weak‐Affinity Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Two-color STED microscopy in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.pasteur.fr [research.pasteur.fr]
- 13. researchgate.net [researchgate.net]
- 14. MyScope [myscope.training]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in ATTO 565-Biotin Staining
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing high background staining with ATTO 565-biotin systems in immunofluorescence (IF) applications.
Frequently Asked Questions (FAQs)
Q1: I am observing high background fluorescence across my entire sample. What are the most common causes?
High background fluorescence in biotin-streptavidin staining can originate from several sources. The most common culprits are:
-
Endogenous Biotin: Many tissues, particularly the kidney, liver, and spleen, contain naturally occurring biotin that will be detected by the fluorescently labeled streptavidin, leading to non-specific signals.[1][2][3]
-
Non-Specific Antibody Binding: The primary or biotinylated secondary antibody may be binding to unintended targets in the tissue. This can be due to inappropriate antibody concentration, insufficient blocking, or cross-reactivity.[1][4][5]
-
Autofluorescence: Tissues can have natural fluorescence (autofluorescence), especially from components like collagen, elastin, and red blood cells.[3][6][7] Aldehyde-based fixatives like formalin can also induce autofluorescence.[6][8]
-
Suboptimal Reagent Concentrations: Using too high a concentration of the biotinylated antibody or the ATTO 565-streptavidin conjugate can lead to increased background.[1][4][9]
Q2: How can I determine if endogenous biotin is the cause of my high background?
To check for endogenous biotin, you can run a control experiment where you incubate your tissue section directly with the ATTO 565-streptavidin conjugate, omitting the primary and biotinylated secondary antibodies. If you observe significant staining, it is likely due to endogenous biotin.[2]
Q3: What is the best way to block endogenous biotin?
A sequential blocking method using avidin and then biotin is highly effective.[2][10][11][12] First, incubate the sample with an avidin solution to saturate the endogenous biotin. Then, incubate with a biotin solution to block any remaining open biotin-binding sites on the avidin molecule.[2][10]
Q4: My background is still high after blocking for endogenous biotin. What should I try next?
If endogenous biotin blocking is not sufficient, consider the following:
-
Optimize Antibody Concentrations: Titrate both your primary and biotinylated secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[4][9][13]
-
Improve Blocking of Non-Specific Binding: Use a blocking solution containing normal serum from the same species as your fluorescently labeled streptavidin was raised in.[8][14] Bovine serum albumin (BSA) is another common blocking agent.[9]
-
Address Autofluorescence: If you suspect autofluorescence, you can try a quenching agent. Commercial quenching kits are available, or you can try reagents like Sudan Black B.[6][7][15][16]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting high background staining with ATTO 565-biotin.
Caption: A step-by-step workflow for diagnosing and resolving high background in ATTO 565-biotin staining.
Quantitative Data Tables
Table 1: Recommended Concentrations for Endogenous Biotin Blocking
| Reagent | Concentration | Incubation Time |
| Avidin | 0.05% in PBS | 15 minutes |
| Biotin | 0.005% in PBS | 15 minutes |
Data synthesized from IHC WORLD.[2]
Table 2: Suggested Titration Ranges for Antibodies and ATTO 565-Streptavidin
| Reagent | Starting Concentration | Titration Range |
| Primary Antibody | Manufacturer's recommendation | 1:50 to 1:1000 |
| Biotinylated Secondary Antibody | Manufacturer's recommendation | 1:100 to 1:2000 |
| ATTO 565-Streptavidin | 5 µg/mL | 1 - 10 µg/mL |
Note: Optimal concentrations are application-dependent and should be determined empirically.[13][17]
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is recommended for tissues with high endogenous biotin content, such as kidney, liver, and spleen.[2][3]
-
Following fixation, permeabilization, and washing, incubate the tissue sections with an avidin solution (see Table 1 for concentration) for 15 minutes at room temperature.
-
Rinse briefly with PBS.
-
Incubate the sections with a biotin solution (see Table 1 for concentration) for 15 minutes at room temperature.[2]
-
Rinse thoroughly with PBS.
-
Proceed with your standard blocking protocol for non-specific antibody binding.
Protocol 2: General Immunofluorescence Staining with ATTO 565-Biotin
-
Fixation and Permeabilization: Fix and permeabilize your cells or tissue sections according to your standard protocol.
-
Endogenous Biotin Blocking (if necessary): Perform endogenous biotin blocking as described in Protocol 1.
-
Non-Specific Binding Block: Incubate the sample in a blocking buffer (e.g., PBS with 5% normal serum from the host species of the ATTO 565-streptavidin and 1% BSA) for at least 1 hour at room temperature.[14][18]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration (see Table 2 for titration guidance). Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the sample three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Biotinylated Secondary Antibody Incubation: Dilute the biotinylated secondary antibody in the blocking buffer to its optimal concentration. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
ATTO 565-Streptavidin Incubation: Dilute the ATTO 565-streptavidin conjugate in the blocking buffer to its optimal concentration (see Table 2). Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 5, ensuring thorough removal of unbound streptavidin.
-
Counterstaining and Mounting: If desired, counterstain with a nuclear stain (e.g., DAPI). Mount the coverslip with an anti-fade mounting medium.
Protocol 3: Autofluorescence Quenching with Sudan Black B
This protocol can be used to reduce autofluorescence, particularly from lipofuscin.[6][7][16]
-
After the final washing step of your immunofluorescence protocol (before mounting), prepare a 0.1% solution of Sudan Black B in 70% ethanol.
-
Incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Rinse the slides thoroughly with PBS to remove excess Sudan Black B.
-
Mount the coverslips with an aqueous mounting medium.
Signaling Pathway and Logical Relationship Diagrams
Caption: The specific binding cascade in a biotin-streptavidin immunofluorescence experiment.
Caption: The primary contributors to high background in immunofluorescence staining.
References
- 1. ibidi.com [ibidi.com]
- 2. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 5. dianova.com [dianova.com]
- 6. zellbio.eu [zellbio.eu]
- 7. Autofluorescence Quenching | Visikol [visikol.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. biotium.com [biotium.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Methods to Block Endogenous Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 16. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 17. leica-microsystems.com [leica-microsystems.com]
- 18. lab.moffitt.org [lab.moffitt.org]
Technical Support Center: Troubleshooting Weak ATTO 565 Biotin Fluorescence Signal
Welcome to the technical support center for ATTO 565 biotin applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to weak fluorescence signals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for ATTO 565?
ATTO 565 has an excitation maximum at approximately 563-564 nm and an emission maximum at 590-592 nm.[1][2][3][4][5][6][7][8][9] It is crucial to use the correct filter sets on your imaging system to ensure optimal signal detection.
Q2: What could be causing a complete lack of signal in my this compound experiment?
Several factors could lead to a total absence of fluorescence. These include issues with the primary antibody, incompatibility between the primary and secondary reagents, problems with the ATTO 565-biotin conjugate or streptavidin conjugate, or incorrect microscope settings. A systematic check of each step in your protocol is recommended.
Q3: Why is my this compound signal very weak?
Weak signal intensity is a common issue and can stem from various sources.[10][11][12][13][14] Potential causes include low concentration of the target protein, suboptimal antibody concentrations, insufficient incubation times, photobleaching, or issues with the biotin-streptavidin binding.
Q4: How can I reduce high background fluorescence in my images?
High background can mask your specific signal. Common causes include non-specific antibody binding, insufficient washing, or autofluorescence from the sample itself.[11][12][13][14][15] Using appropriate blocking buffers and optimizing washing steps are critical for minimizing background.
Troubleshooting Guides
Problem 1: No Fluorescence Signal Detected
If you are not observing any signal, systematically evaluate the following components of your experiment:
-
Microscope and Imaging Settings:
-
Filter Sets: Confirm that the excitation and emission filters on your microscope are appropriate for ATTO 565 (Excitation: ~564 nm, Emission: ~590 nm).[1][2][3][4][5][6][7][8][9]
-
Light Source: Ensure the light source is turned on and the correct laser line is selected.
-
Detector Settings: Check that the gain and exposure settings are appropriately adjusted. Start with higher settings to detect any faint signal.[11]
-
-
Reagent Validation:
-
Primary Antibody: Verify that the primary antibody is validated for your application (e.g., immunofluorescence) and is known to work on your sample type.[16] Confirm the target protein is expressed in your cells or tissue.[16]
-
Secondary Reagent Compatibility: If using a biotinylated primary antibody and a streptavidin-ATTO 565 secondary, ensure they are compatible. If using an unconjugated primary, a biotinylated secondary antibody, and then streptavidin-ATTO 565, confirm all components are compatible. The secondary antibody must be raised against the host species of the primary antibody.[14]
-
ATTO 565-Biotin/Streptavidin Conjugate: Ensure the conjugate has been stored correctly at -20°C and protected from light to prevent degradation.[5][7][17]
-
-
Experimental Protocol:
Problem 2: Weak Fluorescence Signal
A faint signal can be improved by optimizing several experimental parameters:
-
Antibody and Conjugate Concentrations:
-
Titration: Perform a titration of both the primary antibody and the ATTO 565-streptavidin or biotinylated secondary antibody to determine the optimal concentration.[15] Too low of a concentration will result in a weak signal.[13][14]
-
Signal Amplification: Consider using a biotinylated primary antibody followed by streptavidin-ATTO 565, as the tetrameric nature of streptavidin binding to multiple biotin molecules can amplify the signal.[18][19]
-
-
Binding and Incubation:
-
Signal Preservation:
-
Photobleaching: ATTO 565 has good photostability, but prolonged exposure to intense light can still cause bleaching.[1][4][21] Minimize light exposure by keeping samples in the dark and using an anti-fade mounting medium.[11][12]
-
Sample Storage: Image samples as soon as possible after staining. If storage is necessary, keep slides at 4°C in the dark.[11]
-
Problem 3: High Background Signal
High background can obscure your specific signal. The following steps can help reduce it:
-
Blocking:
-
Blocking Buffer: Use an appropriate blocking buffer, such as bovine serum albumin (BSA) or normal serum from the species in which the secondary antibody was raised, to block non-specific binding sites.[14]
-
Blocking Time: Increase the blocking time to ensure complete saturation of non-specific sites.[13]
-
-
Washing:
-
Antibody Concentration:
-
Autofluorescence:
-
Control Sample: Image an unstained sample to assess the level of natural autofluorescence in your cells or tissue.[12]
-
Quenching: If autofluorescence is high, consider using a quenching agent.
-
Quantitative Data Summary
| Property | Value | Reference |
| ATTO 565 Excitation Maximum (λex) | 563 - 564 nm | [1][3][4][5][6][7][8][9][22][23] |
| ATTO 565 Emission Maximum (λem) | 590 - 592 nm | [1][2][3][4][5][6][7][8][9][22][23] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10⁵ M⁻¹ cm⁻¹ | [1][4][5][7][8][22][23] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][4][5][7][8][22][23] |
| Fluorescence Lifetime (τfl) | 3.4 - 4.0 ns | [4][5][7][22][23] |
| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁴ M | [24][25] |
Experimental Protocols
General Immunofluorescence Staining Protocol
This is a general protocol and may require optimization for your specific cell type and target.
-
Cell Preparation:
-
Grow cells on coverslips to the desired confluency.
-
Wash briefly with Phosphate Buffered Saline (PBS).
-
-
Fixation:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Reagent Incubation (Streptavidin-ATTO 565):
-
If using a biotinylated primary antibody, proceed directly to this step. If using an unconjugated primary, incubate with a biotinylated secondary antibody first, followed by washing.
-
Dilute the streptavidin-ATTO 565 conjugate to its optimal concentration in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Store at 4°C in the dark until imaging.
-
Visualizations
Caption: General experimental workflow for immunofluorescence staining.
Caption: Troubleshooting logic for weak or no fluorescence signal.
References
- 1. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrum [Atto 565] | AAT Bioquest [aatbio.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. The ATTO 565 Dye and its Applications in Microscopy[v1] | Preprints.org [preprints.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ibidi.com [ibidi.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. biotium.com [biotium.com]
- 17. leica-microsystems.com [leica-microsystems.com]
- 18. bosterbio.com [bosterbio.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. blog.biosearchtech.com [blog.biosearchtech.com]
- 22. stressmarq.com [stressmarq.com]
- 23. spectra.arizona.edu [spectra.arizona.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
preventing photobleaching of ATTO 565 biotin in microscopy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of photobleaching when using ATTO 565 biotin in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for my this compound signal?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as ATTO 565, upon exposure to excitation light.[1][2] This process leads to a gradual fading of the fluorescent signal during an imaging experiment.[2] For quantitative and time-lapse imaging, photobleaching is a critical issue as it can lead to inaccurate data and the loss of signal from your target molecules.[1][2]
Q2: How photostable is ATTO 565?
A2: ATTO 565 is known for its high thermal and photostability.[1][3][4][5][6] However, like all fluorophores, it will eventually photobleach under illumination. The rate of photobleaching is dependent on the intensity of the excitation light; higher intensities result in faster bleaching.[1][7]
Q3: What are the key photophysical properties of ATTO 565?
A3: ATTO 565 is a rhodamine-based fluorescent dye with strong absorption and a high fluorescence quantum yield, making it a bright and sensitive label.[1][3][4][8][9][10] Its key properties are summarized in the table below.
| Property | Value |
| Maximum Excitation Wavelength (λ_abs) | 564 nm[1][9] |
| Maximum Emission Wavelength (λ_em) | 590 nm[1][9] |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹[1] |
| Fluorescence Quantum Yield (η) | 90%[1][9] |
| Fluorescence Lifetime (τ) | 4.0 ns[1] |
Q4: Can I use ATTO 565 for super-resolution microscopy?
A4: Yes, due to its high photostability and fluorescence quantum yield, ATTO 565 is highly suitable for single-molecule detection applications and high-resolution microscopy techniques such as STED (Stimulated Emission Depletion), PALM, and dSTORM.[5][6][10]
Troubleshooting Guide: Preventing Photobleaching
This guide provides a systematic approach to identifying and resolving issues related to the photobleaching of this compound.
Problem: My this compound signal is fading too quickly.
Below is a workflow to help you troubleshoot and mitigate photobleaching.
Caption: A troubleshooting workflow to diagnose and resolve rapid photobleaching of ATTO 565.
Quantitative Data on ATTO 565 Photostability
The photostability of ATTO 565 is significantly influenced by the imaging conditions and the use of antifade reagents.
Table 1: Average Photobleaching Times of ATTO 565 at Different Illumination Intensities
| Illumination Intensity (W/cm²) | Average Bleaching Time (s) |
| 1136 | 18.2[1][11] |
| 568 | 21.8[1][7] |
| 284 | 63.0[1][7][11] |
Table 2: Effect of Antifading Agents on ATTO 565 Photobleaching Lifetime
| Reagent | Concentration | Photobleaching Lifetime (s) |
| Control (no agent) | - | ~5[1] |
| Trolox | 1 mM | >100[1] |
Key Experimental Protocols
Protocol 1: Sample Preparation with Antifade Mounting Medium
Using an antifade mounting medium is a crucial step in preventing photobleaching.[12][13][14]
Materials:
-
This compound-labeled specimen on a microscope slide
-
Antifade mounting medium (e.g., VECTASHIELD®, MightyMount™, ProLong™ Live Antifade Reagent)[13][15][16]
-
Coverslip
-
Nail polish or plastic sealant (optional)
Procedure:
-
Complete all staining and washing steps for your this compound-labeled sample.
-
Carefully remove any excess liquid from the slide.
-
Add a drop of antifade mounting medium directly onto the specimen.
-
Gently lower a coverslip over the specimen, avoiding the formation of air bubbles.
-
If using a non-hardening medium, you can seal the edges of the coverslip with nail polish for long-term storage.[13] For hard-setting media, allow it to cure as per the manufacturer's instructions.[15]
-
Store the mounted slides at 4°C, protected from light.[13][15]
Protocol 2: Optimizing Imaging Parameters to Reduce Photobleaching
Minimizing the sample's exposure to excitation light is a simple yet effective way to reduce photobleaching.[2][16][17]
Procedure:
-
Locate the Region of Interest: Use transmitted light or a low magnification to find the area you want to image.
-
Focusing:
-
Minimize Excitation Light:
-
Reduce Laser Power/Illumination Intensity: Use the lowest possible setting that still provides a sufficient signal-to-noise ratio.
-
Decrease Exposure Time: Use the shortest possible exposure time for your camera.
-
Use Neutral Density Filters: These filters can be placed in the light path to reduce the intensity of the excitation light.[2][16]
-
-
Image Acquisition: Acquire your images promptly after focusing and setting the imaging parameters. Avoid unnecessarily prolonged exposure of the sample to the excitation light.[16]
Signaling Pathways and Logical Relationships
The process of photobleaching involves the transition of the fluorophore to a reactive triplet state, which can then lead to its destruction. Antifade reagents work by quenching this reactive state.
Caption: The Jablonski diagram illustrating the photobleaching process and the role of antifade agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Mounting Media and Antifades | Thermo Fisher Scientific - IE [thermofisher.com]
- 15. MightyMount™ Antifade Fluorescence Mounting Medium with Propidium Iodide (hardset) | Hello Bio [hellobio.com]
- 16. biocompare.com [biocompare.com]
- 17. How do I reduce sample exposure in order to minimize photobleaching? | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing ATTO 565-Biotin Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ATTO 565-biotin for labeling biomolecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to help you achieve optimal and consistent labeling results.
Frequently Asked Questions (FAQs)
Q1: What is ATTO 565-biotin and how does it work for labeling?
ATTO 565-biotin is a fluorescent labeling reagent that combines the bright and photostable ATTO 565 fluorophore with a biotin moiety.[1][2] This dual-functionality allows for both fluorescent detection and biotin-based affinity purification or detection of the labeled target molecule.[3] Labeling is typically achieved through a reactive group, most commonly an N-hydroxysuccinimide (NHS) ester, which forms a stable covalent amide bond with primary amines (e.g., lysine residues) on proteins and other biomolecules.[4][5]
Q2: What is the optimal concentration of ATTO 565-biotin to use for labeling?
The optimal concentration of ATTO 565-biotin is dependent on the desired degree of labeling (DOL), the concentration of the target molecule, and the specific properties of that molecule. A good starting point is to use a 2 to 10-fold molar excess of the ATTO 565-biotin NHS ester over the protein.[6] It is highly recommended to perform a titration experiment to determine the optimal dye-to-protein molar ratio for your specific application.[7]
Q3: What are the critical parameters to consider for a successful labeling reaction?
Several factors are crucial for successful labeling:
-
pH: The reaction should be performed in a buffer with a pH between 8.0 and 9.0 (pH 8.3 is often recommended) to ensure that the primary amines on the protein are deprotonated and reactive.[4][8]
-
Buffer Composition: The buffer must be free of primary amines, such as Tris or glycine, as these will compete with the target molecule for the NHS ester, reducing labeling efficiency.[8][9] Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are suitable choices.[4]
-
Protein Concentration: For efficient labeling, the protein concentration should ideally be at least 2 mg/mL.[8][9]
-
Purity of Reagents: Use high-purity protein and ensure that the ATTO 565-biotin NHS ester is fresh and has been stored properly (at -20°C, protected from light and moisture) to prevent hydrolysis.[8]
Q4: How do I remove unconjugated ATTO 565-biotin after the labeling reaction?
Removal of free dye is essential for accurate determination of the DOL and to minimize background fluorescence.[7] Common methods include:
-
Gel Permeation Chromatography: Using a column such as Sephadex G-25 is a very effective method for separating the labeled protein from the smaller, unbound dye molecules.[7][9]
-
Dialysis: Dialysis against an appropriate buffer can also be used to remove free dye.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency / Low DOL | Presence of amine-containing buffers (e.g., Tris, glycine). | Dialyze the protein solution against an amine-free buffer like PBS before labeling.[8] |
| Incorrect reaction buffer pH. | Ensure the pH of the labeling buffer is between 8.0 and 9.0.[8] | |
| Hydrolyzed ATTO 565-biotin NHS ester. | Prepare the dye stock solution immediately before use in anhydrous, amine-free DMSO or DMF.[6] | |
| Insufficient dye-to-protein molar ratio. | Increase the molar excess of the ATTO 565-biotin NHS ester in the reaction. Perform a titration to find the optimal ratio.[7] | |
| Low protein concentration. | Concentrate the protein to at least 2 mg/mL if possible.[8] | |
| Protein Precipitation During or After Labeling | Over-labeling (high DOL). | Reduce the molar ratio of ATTO 565-biotin to protein in the labeling reaction.[7][10] |
| Hydrophobic nature of the dye. | Perform the labeling reaction at a lower temperature (4°C) or for a shorter duration. Ensure gentle mixing. | |
| High Background Fluorescence | Incomplete removal of unconjugated dye. | Use a longer gel filtration column or perform an additional purification step.[4] |
| Nonspecific binding of the labeled protein. | Include a blocking step (e.g., with BSA) in your experimental protocol. | |
| Loss of Protein Activity | Labeling of critical residues in the active or binding site. | Reduce the degree of labeling by lowering the dye-to-protein ratio.[10] Consider alternative labeling chemistries that target other functional groups if primary amines are critical for function. |
Quantitative Data Summary
ATTO 565 Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | 564 nm | [2] |
| Emission Maximum (λem) | 590 nm | [2] |
| Molar Extinction Coefficient (ε) at λex | 120,000 M⁻¹cm⁻¹ | [11] |
| Correction Factor (CF₂₈₀) at 280 nm | 0.12 | [11] |
Recommended Reaction Conditions
| Parameter | Recommended Value | Reference |
| pH | 8.0 - 9.0 | [4] |
| Buffer | 0.1 M Sodium Bicarbonate or PBS (amine-free) | [4][7] |
| Protein Concentration | ≥ 2 mg/mL | [9] |
| Dye:Protein Molar Ratio | 2:1 to 10:1 (titration recommended) | [6] |
| Incubation Time | 1 hour at room temperature (for some ATTO 565 NHS esters, up to 18 hours may be required) | [4][6] |
| Solvent for Dye | Anhydrous, amine-free DMSO or DMF | [9] |
Experimental Protocols
Protocol 1: Labeling of Proteins with ATTO 565-Biotin NHS Ester
This protocol outlines the steps for covalently labeling a protein with ATTO 565-biotin NHS ester.
Materials:
-
Protein solution (in amine-free buffer, e.g., PBS)
-
ATTO 565-biotin NHS ester
-
Labeling buffer (0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous, amine-free DMSO or DMF
-
Gel filtration column (e.g., Sephadex G-25)
-
Elution buffer (PBS, pH 7.4)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer. If necessary, dialyze the protein against PBS.
-
Adjust the protein concentration to 2-5 mg/mL in the labeling buffer.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of ATTO 565-biotin NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the dye in anhydrous, amine-free DMSO or DMF to a concentration of 1-2 mg/mL.[9]
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess.
-
While gently stirring, add the dye solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light. For ATTO 565 NHS ester, a longer incubation of up to 18 hours may be necessary for optimal results.[4]
-
-
Purify the Labeled Protein:
-
Equilibrate the Sephadex G-25 column with elution buffer (PBS).
-
Apply the reaction mixture to the column.
-
Elute the labeled protein with the elution buffer. The first colored band to elute is the labeled protein conjugate. A second, slower-moving band corresponds to the unbound dye.[6]
-
Collect the fractions containing the labeled protein.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to a single protein molecule.
Materials:
-
Purified ATTO 565-biotin labeled protein
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of ATTO 565, which is 564 nm (A₅₆₄).
-
Dilute the sample if necessary to ensure the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Calculate the DOL using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A₅₆₄ x CF₂₈₀)] / ε_protein
Dye Concentration (M) = A₅₆₄ / ε_dye
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ and A₅₆₄ are the absorbance values at 280 nm and 564 nm.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.12 for ATTO 565).[11]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of ATTO 565 at 564 nm (120,000 M⁻¹cm⁻¹).[11]
-
Visualizations
Caption: Experimental workflow for labeling proteins with ATTO 565-biotin.
Caption: Interaction of ATTO 565-biotin labeled protein with streptavidin.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. leica-microsystems.com [leica-microsystems.com]
Technical Support Center: ATTO 565 Biotin-Streptavidin Binding
Welcome to the technical support center for ATTO 565 biotin-streptavidin binding assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance for successful experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments involving this compound and streptavidin.
Issue 1: Weak or No Fluorescent Signal
Question: I am not observing any fluorescent signal, or the signal is much weaker than expected in my experiment using ATTO 565-biotin and streptavidin. What are the possible causes and solutions?
Answer:
A weak or absent signal in this compound-streptavidin-based assays can stem from several factors, ranging from suboptimal reagent concentrations to issues with the imaging setup.
Possible Causes and Troubleshooting Steps:
-
Insufficient Reagent Concentration: The concentrations of either the ATTO 565-biotin conjugate or the streptavidin conjugate may be too low.
-
Solution: Optimize the concentrations of both reagents by performing a titration experiment. It's recommended to start with a streptavidin conjugate concentration of 1–10 µg/ml for most applications.[1] If the issue persists, consider increasing the concentration of the primary antibody or the HRP-streptavidin conjugate.[2]
-
-
Inefficient Biotin Labeling: The biotinylation of your molecule of interest might be incomplete or unsuccessful.
-
Solution: Review and strictly follow the biotin labeling protocol.[2] Ensure that the buffer used for labeling is free of amines (e.g., Tris, glycine) that can compete with the labeling reaction.
-
-
Incorrect Filter Sets or Wavelengths: The excitation and emission wavelengths used for imaging may not be optimal for ATTO 565.
-
Photobleaching: ATTO 565, while relatively photostable, can still photobleach under intense or prolonged exposure to excitation light.[5][6]
-
Solution: Minimize the exposure time and intensity of the excitation light. Use of an antifade mounting medium can also help to enhance photostability.
-
-
Quenching of Fluorescence: The fluorescence of ATTO 565 can be quenched upon binding to streptavidin.
-
Solution: While some quenching is inherent to the binding process, ensure that the buffer conditions are optimal. High concentrations of certain salts or other buffer components can sometimes exacerbate quenching.
-
-
Improper Storage of Reagents: The ATTO 565-biotin or streptavidin conjugates may have degraded due to improper storage.
Issue 2: High Background Fluorescence
Question: I am observing high background fluorescence in my imaging, which is obscuring my specific signal. How can I reduce this?
Answer:
High background fluorescence is a common issue that can significantly reduce the signal-to-noise ratio of your experiment.
Possible Causes and Troubleshooting Steps:
-
Non-specific Binding of Streptavidin: Streptavidin can bind non-specifically to surfaces or other molecules in your sample.
-
Solution: Use a suitable blocking buffer to saturate non-specific binding sites.[2] Common blocking agents include Bovine Serum Albumin (BSA) or casein. For Western blots, it's recommended to limit the use of nonfat dry milk or casein to the initial blocking step as they can contain residual biotin.[7]
-
-
Excess Reagent Concentration: Using too high a concentration of the ATTO 565-biotin or streptavidin conjugate can lead to increased background.
-
Solution: Titrate down the concentration of your fluorescent reagents to the lowest level that still provides a robust specific signal.
-
-
Inadequate Washing Steps: Insufficient washing after incubation with the fluorescent probes can leave unbound reagents that contribute to background.
-
Endogenous Biotin: Some samples, particularly cell and tissue lysates, contain endogenous biotinylated proteins that can be recognized by streptavidin.[7]
-
Autofluorescence: The sample itself (cells, tissues) may have intrinsic fluorescence at the wavelengths used for imaging.
-
Solution: Include a control sample that has not been labeled with ATTO 565 to assess the level of autofluorescence. If significant, consider using a different fluorescent dye with excitation and emission wavelengths that do not overlap with the autofluorescence spectrum.
-
Issue 3: Non-Specific Binding of Proteins to Streptavidin Beads
Question: When performing pull-down assays with streptavidin-coated beads, I am getting a high number of non-specifically bound proteins. How can I improve the specificity?
Answer:
Non-specific binding of proteins to streptavidin beads is a frequent challenge in affinity purification experiments.
Possible Causes and Troubleshooting Steps:
-
Insufficient Blocking of Beads: The surface of the beads may have sites that non-specifically bind proteins from the lysate.
-
Inadequate Wash Buffer Stringency: The wash buffers may not be stringent enough to remove weakly interacting, non-specific proteins.
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to the beads through hydrophobic or ionic interactions.
-
Solution: Optimizing the salt and detergent concentrations in your lysis and wash buffers can help disrupt these interactions.[8]
-
-
Unbound Streptavidin Sites on Beads: If the biotinylated molecule is not in excess, there may be free biotin-binding sites on the streptavidin beads that can interact with endogenously biotinylated proteins in the lysate.
-
Solution: After binding your biotinylated molecule to the beads, perform a wash step with a solution of free biotin to block any remaining unbound streptavidin sites before adding your lysate.[8]
-
Issue 4: Steric Hindrance Affecting Binding
Question: I suspect that steric hindrance is preventing the efficient binding of my large biotinylated molecule to streptavidin. How can I address this?
Answer:
Steric hindrance can be a significant factor, especially when working with large biomolecules or when biotin is attached to a site that is not easily accessible.
Possible Causes and Troubleshooting Steps:
-
Short Linker Arm on Biotin: If the biotin molecule is attached to your target via a short linker, the binding site on streptavidin may not be accessible.
-
Solution: Use a biotinylation reagent with a longer spacer arm. This will extend the biotin moiety away from the surface of the molecule, making it more accessible to the binding pocket of streptavidin.
-
-
High Density of Biotinylation: A very high density of biotin molecules on a surface can lead to steric crowding, where adjacent biotin molecules hinder the binding of streptavidin.[11]
-
Solution: Optimize the biotinylation reaction to achieve a lower, more optimal surface coverage of biotin. Studies have shown that at very high biotin surface coverage, the total amount of bound streptavidin can decrease.[11]
-
-
Large Size of the Biotinylated Molecule: The sheer size and conformation of the biotinylated molecule can physically block access to the biotin tag.
-
Solution: Consider using monovalent streptavidin, which has only one functional biotin-binding site. This can sometimes improve binding efficiency for large or complex molecules by reducing potential steric clashes between the streptavidin tetramer and the target molecule.
-
Quantitative Data Summary
The following tables provide key quantitative data for ATTO 565 and the biotin-streptavidin interaction to aid in experimental design and troubleshooting.
Table 1: Photophysical Properties of ATTO 565
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | 564 nm | [4][5] |
| Maximum Emission Wavelength (λem) | 590 nm | [4][5] |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [4][5] |
| Fluorescence Quantum Yield (Φ) | 90% | [4][5] |
| Fluorescence Lifetime (τ) | 4.0 ns | [5] |
Table 2: Biotin-Streptavidin Interaction Properties
| Property | Value | Reference(s) |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | [1] |
| Stoichiometry | 4 biotin molecules per streptavidin tetramer | [12][13][14] |
| Molecular Weight of Streptavidin | ~53 kDa (non-glycosylated) | [12] |
Experimental Protocols
Protocol 1: General Protein Labeling with ATTO 565 NHS Ester
This protocol provides a general guideline for labeling proteins with ATTO 565 NHS ester.
Materials:
-
Protein solution (2 mg/mL in amine-free buffer)
-
Bicarbonate buffer (1 M, pH 8.3)
-
ATTO 565 NHS ester
-
Anhydrous DMF or DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer (e.g., PBS). If the protein is in a buffer containing amines like Tris, dialyze against PBS. Adjust the protein concentration to 2 mg/mL. For every 1 mL of protein solution, add 0.1 mL of 1 M sodium bicarbonate buffer to raise the pH to ~8.3.[4]
-
Prepare Dye Solution: Immediately before use, dissolve the ATTO 565 NHS ester in anhydrous DMF or DMSO to a concentration of 2 mg/mL.[4]
-
Labeling Reaction: Add a 2- to 10-fold molar excess of the reactive dye solution to the protein solution.[4][5] Incubate for 1 hour at room temperature with gentle stirring, protected from light.[5]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
Protocol 2: Streptavidin-Biotin Binding Assay for Fluorescence Microscopy
This protocol outlines a general procedure for a fluorescence microscopy experiment using ATTO 565-biotin and a streptavidin conjugate.
Materials:
-
Biotinylated sample (e.g., cells with biotinylated surface proteins)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
ATTO 565-streptavidin conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mounting medium (with antifade, if possible)
Procedure:
-
Sample Preparation: Prepare your cells or tissue sample on a microscope slide or coverslip.
-
Blocking: Incubate the sample with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
Primary Incubation (if applicable): If using a biotinylated primary antibody, incubate the sample with the antibody at its optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the sample three times with wash buffer for 5 minutes each.
-
Secondary Incubation: Incubate the sample with the ATTO 565-streptavidin conjugate, diluted in blocking buffer (typically 1-10 µg/mL), for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the sample three times with wash buffer for 5 minutes each.
-
Mounting and Imaging: Mount the coverslip onto a microscope slide using mounting medium. Image using a fluorescence microscope with appropriate filters for ATTO 565.
Visualizations
Biotin-Streptavidin Interaction Workflow
Caption: A simplified workflow of a biotin-streptavidin binding assay for fluorescence detection.
Troubleshooting Logic for Weak Signal
Caption: A decision tree for troubleshooting weak or no signal in this compound-streptavidin assays.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 11. Steric Crowding Effects on Target Detection in an Affinity Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Avidin and Streptavidin Conjugates—Section 7.6 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Streptavidin/Biotin Binding Protein Conjugates | Thermo Fisher Scientific - US [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
ATTO 565-Biotin Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ATTO 565-Biotin in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the optimal performance and stability of your ATTO 565-Biotin conjugates.
Frequently Asked Questions (FAQs)
Q1: What is ATTO 565-Biotin and what are its general stability properties?
A1: ATTO 565 is a fluorescent label belonging to the rhodamine class of dyes, known for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3][4] When conjugated to biotin, it allows for highly sensitive detection in various applications. The ATTO 565 dye itself is moderately hydrophilic.[4] When stored correctly, solid ATTO 565-Biotin is stable for at least three years.[1][3]
Q2: How should I store my solid ATTO 565-Biotin and its solutions?
A2: Proper storage is crucial for maintaining the stability of ATTO 565-Biotin.
| Format | Storage Temperature | Protection | Shelf-Life |
| Solid | -20°C | Protect from moisture and light | At least 3 years[1][3] |
| Stock Solution (in anhydrous DMSO or DMF) | -20°C | Protect from light; aliquot to avoid freeze-thaw cycles | Several months; best when prepared fresh[5] |
| Aqueous Working Solution | 2-8°C | Protect from light; use of a preservative (e.g., 0.02% sodium azide) is recommended for short-term storage. | Up to 2 weeks[6] |
Q3: What is the optimal pH for working with ATTO 565-Biotin?
A3: The optimal pH depends on the application. For labeling proteins with ATTO 565 NHS ester, a pH range of 8.0-9.0 is recommended to ensure that primary amines are deprotonated and reactive, while minimizing the hydrolysis of the NHS ester. For general use and storage of the ATTO 565-Biotin conjugate, a moderately acidic to neutral pH (around 7.4) is ideal for maintaining the stability of both the dye and the biotin moiety. Biotin is less stable in solutions with a pH above 9.
Q4: Can the buffer composition affect the stability and fluorescence of ATTO 565-Biotin?
A4: Yes, buffer components can influence the stability and fluorescence of your conjugate.
-
Primary Amines: Buffers containing primary amines, such as Tris, should be avoided during the labeling process with NHS esters as they will compete for reaction with the dye.
-
Quenching: Some buffer components can cause fluorescence quenching. While specific data for ATTO 565-Biotin is limited, it is known that certain amines can quench the fluorescence of rhodamine dyes.[7] It is advisable to test for buffer-induced quenching in your specific experimental setup.
-
Ionic Strength: The ionic strength of the buffer can influence the conformation of biomolecules, which may indirectly affect the local environment of the dye and its fluorescence.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with ATTO 565-Biotin.
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | Degradation of the conjugate: Improper storage (exposure to light, moisture, or extreme pH). | Ensure proper storage conditions as outlined in the FAQ section. Prepare fresh working solutions. |
| Photobleaching: Excessive exposure to excitation light. | Minimize light exposure. Use an anti-fade mounting medium for microscopy. ATTO 565 is known for high photostability, but all fluorophores will eventually photobleach.[1][2][3][4] | |
| Fluorescence quenching: Buffer components or high local concentration of the conjugate. | Test for buffer-induced quenching by measuring fluorescence in different buffers. Dilute the conjugate to reduce self-quenching.[9] | |
| Inconsistent experimental results | Hydrolysis of the conjugate: Instability in the aqueous buffer, particularly at high pH. | Use buffers with a neutral to slightly acidic pH for long-term experiments. Prepare fresh solutions. |
| Variability in labeling efficiency (if preparing the conjugate in-house): pH of the labeling buffer is not optimal, or the buffer contains primary amines. | Use a labeling buffer with a pH between 8.0 and 9.0. Ensure the buffer is free of primary amines (e.g., use phosphate or borate buffers). | |
| High background signal | Presence of unbound ATTO 565-Biotin: Incomplete removal of free dye after labeling or in the assay. | Purify the conjugate using size-exclusion chromatography or dialysis to remove unbound dye. Include adequate washing steps in your experimental protocol. |
Experimental Protocols
Protocol 1: General Guidelines for Handling and Use of ATTO 565-Biotin
-
Reconstitution of Solid ATTO 565-Biotin:
-
Preparation of Aqueous Working Solutions:
-
Dilute the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration.
-
For applications requiring long-term stability in solution, consider using a buffer with a neutral pH.
-
-
Spectrophotometric Analysis:
-
The absorbance maximum of ATTO 565 is approximately 564 nm, and the emission maximum is around 590 nm.[4]
-
Use these wavelengths to measure the concentration and fluorescence of your ATTO 565-Biotin solution.
-
Protocol 2: In-House Labeling of a Protein with ATTO 565 NHS Ester and Biotin
This protocol provides a general workflow for creating your own ATTO 565-Biotin labeled proteins.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. stressmarq.com [stressmarq.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Fluorescence quenching of Rhodamine B base by two amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A first principles study of fluorescence quenching in rhodamine B dimers: how can quenching occur in dimeric species? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
filter set recommendations for ATTO 565 biotin imaging
Technical Support Center: ATTO 565 Biotin Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for successful imaging of this compound conjugates. Find recommended filter sets, troubleshooting advice for common experimental issues, and a detailed protocol for your imaging experiments.
Recommended Filter Sets for ATTO 565
ATTO 565 is a bright and photostable rhodamine dye ideal for fluorescence microscopy.[1][2] To achieve the best signal-to-noise ratio, it is critical to use a filter set that is well-matched to its excitation and emission spectra. ATTO 565 has an excitation maximum at approximately 564 nm and an emission maximum at around 590 nm.[1][3][4][5][6]
Table 1: Recommended Filter Set Specifications for ATTO 565 Imaging
| Component | Wavelength (nm) | Recommended Characteristics |
| Excitation Filter | 560/20 (550-570) | A bandpass filter centered around 560 nm will efficiently excite ATTO 565 while minimizing the excitation of other fluorophores and reducing background. |
| Dichroic Mirror | 575 LP | A longpass dichroic mirror with a cut-on wavelength around 575 nm will effectively reflect the excitation light and transmit the emitted fluorescence. |
| Emission Filter | 600/50 (575-625) | A bandpass filter centered around 600 nm will capture the peak of ATTO 565 emission while blocking stray excitation light and background fluorescence. |
Experimental Workflow for this compound Imaging
The following diagram outlines a typical workflow for labeling and imaging a biotinylated target with ATTO 565-streptavidin.
Experimental workflow for this compound imaging.
Troubleshooting Guide
Encountering issues in your imaging experiment? This guide addresses common problems and provides actionable solutions.
Question: I am seeing very weak or no signal. What could be the cause?
Answer:
Several factors can lead to a weak or absent signal. Consider the following possibilities:
-
Incorrect Filter Set: Ensure your filter set is optimized for ATTO 565 (see Table 1).
-
Low Target Abundance: Your protein of interest may be expressed at low levels. Confirm its expression using an alternative method like a Western blot.
-
Inefficient Labeling:
-
Primary Antibody/Probe: The concentration of your biotinylated primary antibody or probe may be too low. Perform a titration to find the optimal concentration.
-
ATTO 565-Streptavidin: The concentration of the ATTO 565-streptavidin conjugate might be insufficient. A typical starting concentration is 1-5 µg/mL.
-
-
Photobleaching: ATTO 565 is relatively photostable, but excessive exposure to excitation light can still cause photobleaching.[2] Minimize exposure times and use an antifade mounting medium.
-
pH of Mounting Medium: The fluorescence of rhodamine dyes like ATTO 565 can be pH-sensitive. Ensure your mounting medium has a neutral to slightly basic pH (7.0-8.5).
Question: My images have high background fluorescence. How can I reduce it?
Answer:
High background can obscure your specific signal. Here are some common causes and solutions:
-
Non-specific Binding:
-
Blocking: Inadequate blocking is a frequent cause of high background. Increase the blocking time or try a different blocking agent (e.g., goat serum, BSA).
-
Antibody/Streptavidin Concentration: Excessively high concentrations of the primary antibody or the ATTO 565-streptavidin can lead to non-specific binding. Titrate to find the lowest concentration that still provides a good signal.
-
-
Autofluorescence: Some cell or tissue types exhibit natural fluorescence.
-
Include an unstained control sample to assess the level of autofluorescence.
-
Use a spectral unmixing tool if your microscope software has this capability.
-
-
Insufficient Washing: Ensure you are performing thorough washes between antibody/streptavidin incubation steps to remove any unbound reagents.
Question: The staining appears punctate or aggregated. What should I do?
Answer:
Punctate staining can be due to several factors:
-
Aggregated Reagents: The ATTO 565-streptavidin or the primary antibody may have aggregated. Centrifuge the solutions at high speed for a few minutes before use and collect the supernatant.
-
Precipitated Reagents: If reagents were stored improperly or subjected to freeze-thaw cycles, they might precipitate. Always follow the manufacturer's storage recommendations.
-
Fixation Artifacts: Over-fixation can sometimes lead to antigen masking or altered cellular morphology, which might result in a punctate staining pattern. Try reducing the fixation time or using a different fixation method.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission maxima for ATTO 565?
A1: ATTO 565 has an excitation maximum around 564 nm and an emission maximum around 590 nm.[1][3][4][5][6]
Q2: Is ATTO 565 suitable for super-resolution microscopy techniques like STED?
A2: Yes, due to its high photostability and fluorescence quantum yield, ATTO 565 is well-suited for super-resolution techniques such as STED (Stimulated Emission Depletion) microscopy.[1][2][4]
Q3: Can I use ATTO 565 for live-cell imaging?
A3: While ATTO 565 itself is a robust fluorophore, its use in live-cell imaging depends on the method of delivery into the cell. When conjugated to streptavidin for detecting biotinylated targets, the large size of the streptavidin complex generally prevents it from crossing the plasma membrane of live cells, making it more suitable for fixed and permeabilized cells or for labeling cell surface targets.
Q4: How should I store my this compound conjugate?
A4: For long-term storage, it is recommended to store this compound and its conjugates at -20°C, protected from light and moisture.[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Decision Tree
If you are experiencing issues with your this compound imaging, this decision tree can help you diagnose the problem.
Troubleshooting decision tree for this compound imaging.
Detailed Experimental Protocol: Staining with ATTO 565-Streptavidin
This protocol provides a general guideline for staining fixed and permeabilized cells with a biotinylated primary antibody followed by ATTO 565-streptavidin.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Biotinylated Primary Antibody (diluted in Blocking Buffer)
-
ATTO 565-Streptavidin (diluted in Blocking Buffer)
-
Antifade Mounting Medium
-
Microscope slides
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile coverslips to the desired confluency.
-
Gently wash the cells twice with PBS.
-
Fix the cells by incubating with Fixation Buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If your target is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the biotinylated primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
ATTO 565-Streptavidin Incubation:
-
Dilute the ATTO 565-streptavidin to its optimal concentration (typically 1-5 µg/mL) in Blocking Buffer.
-
Incubate the cells with the diluted ATTO 565-streptavidin for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Briefly rinse the coverslips in deionized water.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with a filter set appropriate for ATTO 565 (see Table 1).
-
Store the slides at 4°C in the dark.
-
References
- 1. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. ATTO 565 phalloidin, 10 nmol | Products | Leica Microsystems [leica-microsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison of ATTO 565 Biotin and Cy3B for STED Microscopy
For researchers, scientists, and drug development professionals venturing into the realm of super-resolution imaging, the choice of fluorophore is a critical determinant of experimental success. Stimulated Emission Depletion (STED) microscopy, a powerful technique that bypasses the diffraction limit of light, demands fluorophores with specific photophysical properties to achieve the highest resolution and clarity. This guide provides an objective comparison of two popular fluorescent probes, ATTO 565 biotin and Cy3B, to inform your selection process for STED microscopy applications.
This comparison delves into their photophysical properties, photostability, and provides a detailed experimental protocol for a direct comparative analysis.
Quantitative Data Presentation
To facilitate a clear comparison, the key photophysical properties of ATTO 565 and Cy3B are summarized in the table below. These parameters are crucial for predicting the performance of a fluorophore in STED microscopy.
| Property | ATTO 565 | Cy3B | Reference |
| Maximum Excitation (λ_abs) | 564 nm | 559 nm | [1][2] |
| Maximum Emission (λ_fl) | 590 nm | 570 nm | [1][2] |
| Molar Extinction Coefficient (ε_max) | 120,000 M⁻¹cm⁻¹ | 130,000 M⁻¹cm⁻¹ | [1][2] |
| Fluorescence Quantum Yield (η_fl) | 90% | >70% | [1][2] |
| Recommended STED Depletion Laser | 660 nm / 775 nm | Not explicitly stated, but compatible with 636 nm | [3] |
Performance in STED Microscopy: A Comparative Overview
Both ATTO 565 and Cy3B are utilized in super-resolution microscopy techniques. However, their performance characteristics in STED microscopy show some notable differences.
ATTO 565 , a rhodamine-based dye, is frequently highlighted for its exceptional performance in STED microscopy.[4] Its high fluorescence quantum yield and remarkable photostability make it a robust choice for demanding imaging conditions.[1] The high power of the STED depletion laser can rapidly photobleach many fluorophores, but ATTO 565's resilience allows for longer acquisition times and the ability to capture more detailed images.[1] One study noted that after 30 minutes of exposure to a 2.4 W/cm² beam, only 55% of ATTO 565 molecules were photobleached, showcasing its high photostability compared to some cyanine dyes.[1]
Cy3B is an improved version of the Cy3 dye, offering significantly increased fluorescence quantum yield and photostability compared to its predecessor.[3][5] It has been used in various super-resolution techniques, including STED and dSTORM. While it is a capable fluorophore, some studies suggest that in certain multi-color imaging contexts, it might be a "compromised solution" compared to other dyes, potentially indicating lower brightness or photostability in those specific applications. However, for specific applications like DNA-PAINT, its performance has been noted to be similar to that of ATTO 565.
In essence, while both dyes are suitable for STED microscopy, ATTO 565 is often lauded for its superior photostability, a critical factor for achieving high-resolution STED images.
Experimental Protocols
To provide a framework for a direct comparison of this compound and Cy3B in your own laboratory setting, a detailed experimental protocol for immunofluorescence labeling and STED imaging of the microtubule cytoskeleton in cultured cells is provided below.
Objective: To directly compare the performance of this compound and Cy3B-conjugated secondary antibodies for STED imaging of microtubules.
Cell Culture and Fixation:
-
Culture mammalian cells (e.g., HeLa or U2OS) on high-precision glass coverslips to 60-70% confluency.
-
Fix the cells by incubating with ice-cold methanol at -20°C for 5-10 minutes or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
Immunofluorescence Labeling:
-
Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against α-tubulin (or another protein of interest) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Prepare two parallel sets of samples.
-
Sample A (ATTO 565): Incubate with a biotinylated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature. After washing three times with PBS, incubate with streptavidin-ATTO 565 for 30 minutes.
-
Sample B (Cy3B): Incubate with a secondary antibody directly conjugated to Cy3B for 1 hour at room temperature.
-
-
Wash the cells three times with PBS.
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium with an appropriate refractive index for STED microscopy (e.g., Mowiol or a commercially available STED mounting medium).[6]
-
Image the samples using a STED microscope.
-
Excitation: Use a laser line appropriate for both dyes (e.g., 561 nm).
-
Depletion: Use a STED laser suitable for both dyes. A 660 nm or a 775 nm depletion laser is recommended for ATTO 565. While not explicitly stated for Cy3B in the search results, a similar wavelength should be tested for comparability.
-
Detection: Set the detection window to capture the emission of each dye (e.g., 570-620 nm for ATTO 565 and 565-615 nm for Cy3B).
-
Image Acquisition: Acquire both confocal and STED images for each sample, ensuring identical laser powers, pixel size, and dwell times for a fair comparison.
-
Data Analysis:
-
Resolution Measurement: Measure the full width at half maximum (FWHM) of individual microtubules in the STED images for both dyes to quantify the achieved resolution.
-
Photostability Analysis: Acquire a time-lapse series of STED images and measure the fluorescence intensity decay over time for both dyes to assess photostability.
-
Signal-to-Noise Ratio (SNR): Calculate the SNR for both sets of images to compare the brightness and background levels.
Mandatory Visualization
To visually represent the concepts and workflows described, the following diagrams have been generated using the DOT language.
References
A Head-to-Head Battle of Stability: ATTO 565 Biotin Shines in Photostability Comparison
For researchers, scientists, and drug development professionals engaged in high-resolution imaging and single-molecule studies, the photostability of fluorescent probes is a critical determinant of experimental success. In a comparative analysis of biotinylated fluorescent dyes, ATTO 565 biotin emerges as a robust and highly photostable option, outperforming several other commonly used fluorophores.
This guide provides an objective comparison of the photostability of this compound against other popular alternatives such as Cy3B-biotin, Alexa Fluor 568-biotin, and Rhodamine 6G-biotin. The information presented is supported by available experimental data and established methodologies for assessing fluorophore performance.
Quantitative Photostability: A Comparative Overview
ATTO dyes are renowned for their exceptional thermal and photostability.[1][2][3] ATTO 565, a member of the rhodamine family of dyes, is particularly well-suited for demanding applications like single-molecule detection and super-resolution microscopy (dSTORM, STED) due to its high photostability and strong fluorescence quantum yield.[1][2]
Studies have shown that the photobleaching lifetime of ATTO 565 is dependent on the laser intensity, with longer lifetimes observed at lower intensities. For instance, at an intensity of 284 W/cm², the average bleaching time for ATTO 565 was found to be 63.0 seconds, which decreased to 18.2 seconds at 1136 W/cm².[4][5]
In comparison, Alexa Fluor dyes are also known for their enhanced photostability over traditional dyes like fluorescein isothiocyanate (FITC).[6][7][8] Specifically, Alexa Fluor 568 has demonstrated superior photostability to FITC.[6][7][8] Furthermore, another rhodamine-based dye, CF568, has been shown to be even more photostable than Alexa Fluor 568.[9]
While a direct photobleaching quantum yield for this compound was not found, the available data strongly suggests its position as a highly photostable probe. For single-molecule tracking applications, ATTO 565 was included in a comparison of various organic dyes, highlighting its suitability for such demanding experiments.[10]
Here is a summary of the key photophysical and photostability-related properties of the compared dyes:
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Fluorescence Quantum Yield | Relative Photostability |
| ATTO | This compound | 564[2][3] | 590[2][3] | 120,000[2][3] | 90%[2][3] | High [1][2] |
| Cyanine | Cy3B | ~558 | ~572 | ~130,000 | ~68% | Moderate to High |
| Alexa Fluor | Alexa Fluor 568 | 578 | 603 | ~91,300 | ~60% | High[6][7][8] |
| Rhodamine | Rhodamine 6G | ~528 | ~551 | ~116,000 | ~95% | Moderate |
Note: The exact photophysical properties can vary depending on the conjugation partner and the local chemical environment.
Experimental Protocol for Photostability Measurement
To quantitatively assess and compare the photostability of biotinylated fluorescent dyes, a standardized experimental protocol is crucial. The following methodology outlines a typical procedure for measuring photobleaching rates.
Objective: To determine and compare the photobleaching half-life (the time required for the fluorescence intensity to decrease to 50% of its initial value) of this compound and other biotinylated fluorescent dyes.
Materials:
-
Biotinylated fluorescent dyes: this compound, Cy3B-biotin, Alexa Fluor 568-biotin, Rhodamine 6G-biotin.
-
Streptavidin-coated microscope slides or coverslips.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fluorescence microscope equipped with:
-
A stable, high-intensity light source (e.g., laser or mercury arc lamp).
-
Appropriate filter sets for each fluorophore.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Image acquisition software.
-
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare solutions of each biotinylated dye in PBS at a concentration that allows for the visualization of single molecules or a uniform fluorescent field.
-
Incubate the streptavidin-coated slides with the dye solutions to allow for binding of the biotinylated fluorophores.
-
Wash the slides thoroughly with PBS to remove any unbound dye.
-
Mount the slides for microscopy.
-
-
Image Acquisition:
-
Select a region of interest (ROI) on the slide.
-
Set the microscope parameters (e.g., excitation intensity, exposure time, camera gain) and keep them constant for all measurements to ensure a fair comparison.
-
Begin continuous illumination of the ROI.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Open the image series in the image analysis software.
-
Define an ROI that encompasses the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each frame in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorophores.
-
Normalize the background-corrected intensity values to the initial intensity (at time t=0).
-
Plot the normalized intensity as a function of time.
-
Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching lifetime or half-life.
-
Visualizing the Experimental Workflow
To provide a clear understanding of the process for comparing the photostability of these fluorescent dyes, the following workflow diagram is presented.
Caption: Experimental workflow for comparing the photostability of biotinylated fluorescent dyes.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. Choosing the Probe for Single-Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ATTO 565 Biotin and Other Orange Fluorescent Probes
For researchers, scientists, and drug development professionals navigating the vibrant landscape of fluorescent probes, selecting the optimal tool for visualizing biological processes is paramount. In the orange fluorescent spectrum, ATTO 565 biotin has emerged as a popular choice, renowned for its brightness and photostability. This guide provides an objective, data-driven comparison of this compound with other widely used orange fluorescent probes, namely Alexa Fluor 568 biotin and Cy3B biotin, to inform experimental design and reagent selection.
Quantitative Performance At-a-Glance
The selection of a fluorescent probe is critically dependent on its photophysical properties. These parameters dictate the probe's brightness, sensitivity, and suitability for various applications. Below is a summary of the key performance indicators for this compound and its alternatives.
| Property | ATTO 565 | Alexa Fluor 568 | Cy3B |
| Excitation Maximum (λex) | 564 nm[1][2] | ~578 nm | ~558 nm |
| Emission Maximum (λem) | 590 nm[1][2] | ~603 nm | ~572 nm |
| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹[1][2] | ~91,300 cm⁻¹M⁻¹ | ~130,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | 90%[1][2] | ~60% | ~67% |
| Brightness (ε x Φ) | 108,000 | 54,780 | 87,100 |
| Photostability | High[1][3] | High | Moderate |
| Key Characteristics | Rhodamine dye, moderately hydrophilic, high thermal and photostability.[1][3] | Sulfonated rhodamine dye, highly water-soluble. | Carbocyanine dye, susceptible to ozone-mediated degradation. |
Note: Brightness is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield. Values for Alexa Fluor 568 and Cy3B are based on the unconjugated dyes and may vary slightly for the biotinylated forms.
Experimental Deep Dive: Unveiling Performance in Action
To provide a practical understanding of how these probes perform, we present detailed experimental protocols for common applications where biotinylated fluorescent probes are indispensable.
Experimental Protocol 1: Immunofluorescence Staining of Epidermal Growth Factor Receptor (EGFR)
This protocol details the use of fluorescently labeled biotin in conjunction with a biotinylated secondary antibody to visualize the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling.
Objective: To compare the signal intensity and photostability of this compound, Alexa Fluor 568 biotin, and Cy3B biotin in immunofluorescence imaging.
Materials:
-
Adherent cells (e.g., A431 cells) cultured on glass coverslips
-
Primary antibody against EGFR
-
Biotinylated secondary antibody (anti-species of the primary antibody)
-
Streptavidin conjugated to ATTO 565, Alexa Fluor 568, or Cy3B
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Culture and Treatment: Culture A431 cells on coverslips to desired confluency. If studying ligand-induced receptor internalization, treat with EGF prior to fixation.[4]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific binding.[5]
-
Primary Antibody Incubation: Incubate cells with the primary anti-EGFR antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with the biotinylated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Fluorescent Labeling: Wash cells three times with PBS. Incubate with streptavidin conjugated to ATTO 565, Alexa Fluor 568, or Cy3B (at equivalent concentrations) for 1 hour at room temperature, protected from light.
-
Mounting: Wash cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Analysis: Acquire images using a fluorescence microscope with appropriate filter sets for each fluorophore. For photostability analysis, subject the samples to continuous illumination and measure the decay in fluorescence intensity over time.
Experimental Protocol 2: Flow Cytometry Analysis of Cell Surface Markers
This protocol outlines the use of fluorescently labeled biotin for the quantification of cell surface markers by flow cytometry.
Objective: To compare the fluorescence intensity and signal-to-noise ratio of this compound, Alexa Fluor 568 biotin, and Cy3B biotin in flow cytometry.
Materials:
-
Suspension cells (e.g., Jurkat cells)
-
Biotinylated primary antibody against a cell surface marker (e.g., CD3)
-
Streptavidin conjugated to ATTO 565, Alexa Fluor 568, or Cy3B
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation buffer (optional, e.g., 1% paraformaldehyde in PBS)
Procedure:
-
Cell Preparation: Harvest and wash cells with cold flow cytometry staining buffer.
-
Primary Antibody Incubation: Resuspend cells in the staining buffer containing the biotinylated primary antibody and incubate for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with cold staining buffer to remove unbound primary antibody.
-
Fluorescent Labeling: Resuspend the cell pellet in staining buffer containing the streptavidin conjugate of ATTO 565, Alexa Fluor 568, or Cy3B. Incubate for 30 minutes on ice, protected from light.
-
Final Washes: Wash the cells twice with cold staining buffer.
-
Resuspension and Analysis: Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis. If not analyzing immediately, cells can be fixed in 1% paraformaldehyde.
-
Data Acquisition: Acquire data on a flow cytometer equipped with the appropriate lasers and detectors for the respective fluorophores. Compare the mean fluorescence intensity (MFI) of the positive populations.
Visualizing the Workflow and Underlying Principles
To further clarify the experimental processes and the biological context, the following diagrams, generated using the DOT language, illustrate a typical immunofluorescence workflow and the fundamental principle of streptavidin-biotin detection.
Concluding Remarks
The choice between this compound, Alexa Fluor 568 biotin, and Cy3B biotin will ultimately depend on the specific requirements of the experiment.
-
This compound stands out for its superior brightness and high photostability, making it an excellent choice for demanding applications such as super-resolution microscopy and single-molecule imaging.[1][3]
-
Alexa Fluor 568 biotin is a reliable performer with good photostability and brightness, and its high water solubility can be advantageous in preventing aggregation.
-
Cy3B biotin offers good brightness but may be more susceptible to photobleaching and environmental factors compared to the other two probes.
For experiments requiring the highest sensitivity and robustness to prolonged illumination, this compound presents a compelling option. However, for routine applications, Alexa Fluor 568 biotin remains a strong contender. Researchers are encouraged to consider the specific instrumentation and experimental conditions when making their selection.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of ATTO 565 biotin in flow cytometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of ATTO 565 biotin and its alternatives for flow cytometry applications. The biotin-streptavidin system is a powerful tool for signal amplification in flow cytometry, and the choice of fluorophore conjugated to biotin or streptavidin is critical for achieving optimal results. This document offers an objective comparison of ATTO 565's performance against other commonly used fluorophores, supported by their photophysical properties and detailed experimental protocols to enable researchers to make informed decisions for their specific experimental needs.
Introduction to ATTO 565
ATTO 565 is a fluorescent dye belonging to the rhodamine family, known for its exceptional brightness and photostability.[1] Its spectral characteristics, with an excitation maximum around 564 nm and an emission maximum at approximately 590 nm, make it well-suited for excitation by the commonly available 561 nm yellow-green laser in modern flow cytometers.[1][2] The high fluorescence quantum yield (90%) and large molar extinction coefficient (120,000 M⁻¹cm⁻¹) of ATTO 565 contribute to its intense signal, which is highly advantageous for detecting low-abundance targets.[1][2] When conjugated to biotin, it allows for the highly specific and high-affinity binding to streptavidin, which can be conjugated to a primary antibody or other targeting molecules. This indirect staining method provides significant signal amplification.[3]
Comparative Analysis of Key Performance Indicators
The selection of a fluorophore for flow cytometry is a multi-faceted decision that depends on the specific instrument, the expression level of the target antigen, and the other fluorophores in the panel. This section compares the key performance indicators of this compound with two common alternatives in a similar spectral range: Alexa Fluor 568 biotin and DyLight 550 biotin.
Photophysical & Spectral Properties
The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. While all three dyes are bright, ATTO 565 exhibits a particularly high quantum yield.
| Property | ATTO 565 | Alexa Fluor 568 | DyLight 550 |
| Excitation Maximum (nm) | 564 | 578 | 550 |
| Emission Maximum (nm) | 590 | 603 | 575 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 120,000 | ~91,300 | ~150,000 |
| Fluorescence Quantum Yield | 0.90 | ~0.69 | High |
| Calculated Brightness (Ext. Coeff. x QY) | 108,000 | ~62,997 | High |
| Laser Line Compatibility | 561 nm | 561 nm | 561 nm |
Note: Brightness is a calculated value and actual performance can vary depending on the specific application and instrument settings.
Performance in Flow Cytometry
While direct head-to-head published data for the biotin conjugates of these specific dyes in a single flow cytometry experiment is limited, we can infer their performance based on their known properties and data from streptavidin conjugates. The Staining Index (SI) is a critical metric for evaluating the performance of a fluorophore in flow cytometry, as it measures the separation between the positive and negative populations relative to the spread of the negative population. A higher staining index indicates better resolution.[4][5]
| Performance Metric | ATTO 565 | Alexa Fluor 568 | DyLight 550 |
| Staining Index (SI) | High | High | High |
| Signal-to-Noise Ratio | Excellent | Very Good | Very Good |
| Photostability | High | High | High |
| pH Sensitivity | Low | Low | Moderate |
Disclaimer: The performance ratings are based on the available photophysical data and general performance characteristics of these dye families. Direct experimental comparison is recommended for specific applications.
Experimental Protocols
To facilitate a direct comparison of this compound with its alternatives, a detailed experimental protocol for cell surface staining in flow cytometry is provided below.
Key Reagents and Materials
-
Cells of Interest: Single-cell suspension at a concentration of 1 x 10⁷ cells/mL.
-
Primary Antibody: Biotinylated primary antibody specific to the target antigen.
-
Secondary Reagent: Streptavidin conjugated to ATTO 565, Alexa Fluor 568, or DyLight 550.
-
Flow Cytometry Staining Buffer: PBS with 1-2% BSA and 0.1% sodium azide.
-
Fc Block: To prevent non-specific binding to Fc receptors.
-
Viability Dye: To exclude dead cells from the analysis.
-
Flow Cytometer: Equipped with a 561 nm laser and appropriate emission filters.
Experimental Workflow: Indirect Staining
References
A Comparative Guide to Cross-Reactivity Testing of ATTO 565 Biotin Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ATTO 565 biotin conjugates against other common fluorescent biotin alternatives. It includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate reagents for your research needs, with a focus on assessing specificity and minimizing cross-reactivity.
Introduction to this compound Conjugates
ATTO 565 is a fluorescent label from the rhodamine dye family, known for its high fluorescence quantum yield, exceptional photostability, and strong absorption.[1][2] When conjugated to biotin, it becomes a powerful tool for the detection of streptavidin- or avidin-labeled targets in a variety of applications, including immunofluorescence (IF), immunohistochemistry (IHC), flow cytometry, and enzyme-linked immunosorbent assays (ELISA).[3] The biotin-streptavidin interaction is one of the strongest known non-covalent bonds, providing high specificity and signal amplification.[3][4] However, assessing the potential for non-specific binding, or cross-reactivity, of the fluorescent biotin conjugate is crucial for generating reliable and reproducible data.
Comparison with Alternative Fluorophore-Biotin Conjugates
The selection of a fluorescent biotin conjugate can significantly impact experimental outcomes. Here, we compare the key photophysical properties of ATTO 565 with two other widely used fluorophores in a similar spectral range: Fluorescein (FITC) and Cyanine3 (Cy3).
Table 1: Photophysical Properties of Common Fluorophore-Biotin Conjugates
| Property | ATTO 565-Biotin | FITC-Biotin | Cy3-Biotin |
| Excitation Maximum (nm) | 564 | ~495 | ~550 |
| Emission Maximum (nm) | 590 | ~525 | ~570 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 120,000 | ~80,000 | ~150,000 |
| Fluorescence Quantum Yield | 0.90 | ~0.36 | ~0.31 |
| Brightness (Ext. Coeff. x QY) | 108,000 | ~28,800 | ~46,500 |
| Photostability | High | Low | Moderate |
| pH Sensitivity | Low | High (fluorescence decreases in acidic pH) | Low |
Note: Values are approximate and can be influenced by conjugation and the local molecular environment.
Table 2: Performance Characteristics in a Representative Immunofluorescence Assay
| Parameter | ATTO 565-Biotin | FITC-Biotin | Cy3-Biotin |
| Signal-to-Noise Ratio | +++ | + | ++ |
| Photostability under Continuous Illumination | +++ | + | ++ |
| Non-Specific Binding (qualitative) | Low | Moderate | Low-Moderate |
| Recommended Applications | High-resolution microscopy (STED, PALM, dSTORM), Flow Cytometry, IHC | Flow Cytometry, ELISA | Immunofluorescence, FRET |
(Data are representative and compiled from typical performance characteristics of the respective fluorophores.)
Experimental Protocols
Protocol for Assessing Non-Specific Binding in Immunofluorescence
This protocol is designed to evaluate the level of non-specific binding of a fluorescent biotin conjugate to cellular components in the absence of a primary antibody and streptavidin.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, if required for the intended application)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
ATTO 565-biotin, FITC-biotin, and Cy3-biotin conjugates
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Permeabilization: If your intended application involves intracellular targets, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.
-
Incubation with Fluorescent Biotin: Incubate the cells with each fluorescent biotin conjugate (e.g., ATTO 565-biotin, FITC-biotin, Cy3-biotin) at a concentration typically used in your experiments (e.g., 1-5 µg/mL in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for each fluorophore. Use identical acquisition settings (e.g., exposure time, gain) for all conjugates to allow for direct comparison.
Expected Results:
An ideal fluorescent biotin conjugate will show minimal to no fluorescence signal, indicating low non-specific binding to the cells. By comparing the background fluorescence intensity between ATTO 565-biotin and other conjugates, a quantitative assessment of non-specific binding can be made.
Protocol for Competitive Binding Assay to Determine Specificity
This assay quantitatively assesses the specificity of the fluorescent biotin conjugate for streptavidin. The principle is based on the competition between the fluorescent biotin and unlabeled biotin for the binding sites on streptavidin.
Materials:
-
Streptavidin-coated 96-well plates
-
PBS
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
ATTO 565-biotin conjugate
-
Unlabeled Biotin
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Blocking: Block the streptavidin-coated wells with Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the wells three times with PBS.
-
Preparation of Competitor: Prepare a serial dilution of unlabeled biotin in PBS.
-
Competition: Add the serially diluted unlabeled biotin to the wells. Then, add a constant concentration of ATTO 565-biotin to all wells. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the wells three times with PBS to remove unbound reagents.
-
Measurement: Add PBS to each well and measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for ATTO 565 (e.g., Ex/Em = 564/590 nm).
Expected Results:
A dose-dependent decrease in the fluorescence signal should be observed with increasing concentrations of unlabeled biotin. This indicates that the unlabeled biotin is effectively competing with the ATTO 565-biotin for binding to streptavidin, confirming the specificity of the interaction. A steep competition curve demonstrates high specificity.
Visualizing Experimental Workflows and Pathways
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often studied using immunofluorescence. A biotinylated anti-EGFR antibody, followed by a fluorescently labeled streptavidin, can be used to visualize the receptor's localization.
Caption: EGFR signaling pathway initiated by ligand binding.
Experimental Workflow for Immunofluorescence Staining
The following diagram illustrates a typical indirect immunofluorescence workflow using a biotinylated primary antibody and a fluorescently labeled streptavidin, such as one conjugated to ATTO 565.
References
Evaluating the Brightness of ATTO 565 Biotin in Cellular Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to optimize their cellular imaging assays, the choice of fluorophore is paramount. This guide provides a comprehensive evaluation of ATTO 565 biotin's brightness in a cellular context, comparing it with common alternatives and offering detailed experimental protocols for its application.
ATTO 565, a rhodamine-based dye, is recognized for its high fluorescence quantum yield and strong absorption, making it a popular choice for demanding applications such as single-molecule detection and high-resolution microscopy.[1][2] When conjugated to biotin, it becomes a versatile tool for detecting and localizing biotinylated molecules within cells, leveraging the high-affinity interaction between biotin and streptavidin.[3] This guide will delve into the quantitative aspects of this compound's performance and provide the necessary information to make an informed decision for your research needs.
Quantitative Comparison of Fluorescent Biotin Probes
The brightness of a fluorophore is a critical parameter in fluorescence microscopy, directly impacting the signal-to-noise ratio and the sensitivity of the assay. It is determined by the combination of the molar extinction coefficient (a measure of how well the fluorophore absorbs light at a specific wavelength) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).
Below is a comparison of the key photophysical properties of ATTO 565 and two common alternatives in a similar spectral range: Alexa Fluor 568 and Cy3.
| Fluorophore | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| ATTO 565 | 120,000 | 0.90 | 108,000 |
| Alexa Fluor 568 | 91,300 | 0.69 | 62,997 |
| Cy3 | 150,000 | ~0.15 | ~22,500 |
Note: The quantum yield of Cy3 can be highly dependent on its local environment and conjugation state.
Based on these photophysical properties, ATTO 565 exhibits the highest intrinsic brightness. While direct, independent, peer-reviewed studies quantitatively comparing the brightness of these specific biotinylated fluorophores in a cellular context are limited, the fundamental properties of the dyes themselves provide a strong indication of their relative performance. Manufacturer data and some independent studies suggest that ATTO dyes are generally brighter and more photostable than spectrally similar Alexa Fluor and Cy dyes.[4][5][6]
Experimental Protocols
The use of biotinylated probes in conjunction with fluorescently labeled streptavidin is a powerful technique for signal amplification in immunofluorescence. Here are detailed protocols for both indirect and direct staining methods.
Indirect (Two-Step) Immunofluorescence Staining
This is the most common method and provides significant signal amplification.
dot
Caption: Indirect immunofluorescence staining workflow.
Methodology:
-
Cell Preparation:
-
Seed cells on sterile coverslips in a petri dish and culture overnight to allow for attachment.
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the biotinylated primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Streptavidin-Fluorophore Incubation:
-
Dilute the fluorescently labeled streptavidin (e.g., ATTO 565-streptavidin) in the blocking buffer. A typical concentration range is 1-5 µg/mL.
-
Incubate the cells with the diluted streptavidin conjugate for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound streptavidin.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore (for ATTO 565, excitation ~564 nm, emission ~590 nm).
-
Direct (One-Step) Immunofluorescence Staining
This method is faster as it involves pre-mixing the biotinylated antibody with the fluorescently labeled streptavidin.
dot
Caption: Direct immunofluorescence staining workflow.
Methodology:
-
Cell Preparation: Follow steps 1a-1e as described in the indirect staining protocol.
-
Formation of the Biotin-Streptavidin Complex:
-
In a microcentrifuge tube, mix the biotinylated primary antibody with the fluorescently labeled streptavidin (e.g., ATTO 565-streptavidin) in blocking buffer. The optimal molar ratio of antibody to streptavidin should be determined empirically, but a 1:1 to 1:4 ratio is a good starting point.
-
Incubate the mixture for 30 minutes at room temperature to allow for complex formation.
-
-
Staining:
-
Add the pre-formed complex to the blocked cells and incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove any unbound complex.
-
-
Mounting and Imaging:
-
Mount and image the cells as described in the indirect staining protocol.
-
Principle of Biotin-Streptavidin Signal Amplification
The enhanced signal in biotin-streptavidin based detection stems from the ability of each streptavidin molecule to bind up to four biotin molecules. This multivalency allows for the recruitment of multiple fluorophores to a single primary antibody, thereby amplifying the fluorescent signal.
dot
Caption: Principle of signal amplification.
Conclusion
This compound stands out as a high-performance fluorescent probe for cellular imaging, offering superior intrinsic brightness compared to common alternatives like Alexa Fluor 568 and Cy3. This enhanced brightness can lead to improved sensitivity and better visualization of low-abundance targets. The provided experimental protocols for both indirect and direct staining methods offer a solid starting point for researchers to implement this compound in their immunofluorescence experiments. By leveraging the powerful biotin-streptavidin amplification system, researchers can achieve robust and high-quality imaging results, advancing our understanding of cellular processes and accelerating drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
literature review of ATTO 565 biotin applications and performance
An in-depth analysis of ATTO 565 biotin, offering a direct comparison with other fluorescent labels and providing detailed experimental insights for researchers, scientists, and drug development professionals.
This compound is a fluorescent label widely utilized in life sciences for the detection and visualization of biological structures and processes. This guide provides a comprehensive review of its applications and performance, with a particular focus on how it compares to other commonly used fluorescent biotin probes. Experimental data and detailed protocols are presented to assist researchers in selecting the optimal reagents for their specific needs.
Core Properties of ATTO 565
ATTO 565 is a rhodamine-based dye known for its exceptional brightness and photostability.[1][2][3] When conjugated with biotin, it allows for the highly specific and sensitive detection of streptavidin or avidin-coupled targets. The key photophysical properties of ATTO 565 are summarized in the table below.
| Property | Value |
| Excitation Maximum (λex) | 564 nm[1][2] |
| Emission Maximum (λem) | 590 nm[1][2] |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹[1][2] |
| Fluorescence Quantum Yield (Φ) | 90%[1][2] |
| Fluorescence Lifetime (τ) | 4.0 ns[1][2] |
Table 1: Key photophysical properties of ATTO 565 dye.[1][2]
Performance in Key Applications
This compound has proven to be a versatile tool in a variety of applications, including super-resolution microscopy, flow cytometry, and immunoassays.[4] Its high quantum yield and photostability make it particularly well-suited for demanding imaging techniques that require bright and long-lasting fluorescence signals.[3][5]
Super-Resolution Microscopy (STED)
In Stimulated Emission Depletion (STED) microscopy, the photostability of the fluorescent probe is paramount. ATTO 565 has demonstrated superior performance in this regard compared to some other dyes. For instance, in one study, after 30 minutes of exposure to a high-intensity STED laser, 55% of ATTO 565 molecules remained fluorescent, whereas a significant portion of cyanine dye molecules would be photobleached under similar conditions.[3] This enhanced photostability allows for longer imaging times and the acquisition of higher-resolution images.
A qualitative comparison of various fluorophores for localization-based super-resolution imaging has categorized ATTO 565 as a suitable dye for these techniques.[6]
Comparative Analysis with Alternative Fluorophores
While this compound offers excellent performance, several other fluorescent biotin conjugates are available to researchers. The choice of fluorophore often depends on the specific experimental requirements, such as the available laser lines and the desired spectral properties.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| ATTO 565 | 564 | 590 | 120,000 | 0.90 |
| Alexa Fluor 568 | 578 | 603 | 91,300 | 0.69 |
| Cy3B | 558 | 572 | 130,000 | 0.67 |
Table 2: Comparison of photophysical properties of ATTO 565 and spectrally similar fluorescent dyes. (Data for Alexa Fluor 568 and Cy3B are from publicly available datasheets and may vary slightly between manufacturers).
While direct, side-by-side quantitative comparisons of the biotin conjugates of these dyes are limited in published literature, the properties of the dyes themselves provide a strong indication of their relative performance. ATTO 565 stands out with its high quantum yield, contributing to its exceptional brightness.[1][2]
Experimental Protocols
General Protein Labeling with ATTO 565 NHS Ester
This protocol describes the general procedure for labeling proteins with ATTO 565 NHS ester, the reactive form of the dye used to create conjugates like this compound.
Materials:
-
Protein to be labeled in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
ATTO 565 NHS ester
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Buffer for chromatography (e.g., phosphate-buffered saline, pH 7.2)
Procedure:
-
Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL. The buffer must be free of amine-containing substances.
-
Immediately before use, prepare a stock solution of ATTO 565 NHS ester in DMF or DMSO at a concentration of 2 mg/mL.
-
Add the dye stock solution to the protein solution while gently stirring. A 5- to 15-fold molar excess of the dye is typically recommended.[2]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[2]
-
Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.[2] The first colored band to elute is the labeled protein.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).[2]
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for studying G-protein coupled receptor (GPCR) signaling using ATTO 565 and an exemplary signaling pathway.
Workflow for studying GPCR-G protein interactions using ATTO 565.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ATTO 565 Biotin
For Research, Scientific, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of ATTO 565 biotin. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Assessment
This compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008[1]. However, it is categorized as a combustible solid[2][3]. Therefore, while it does not present a significant chemical hazard, it should be handled with standard laboratory precautions.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Respiratory Protection: A dust mask (e.g., N95 type) is recommended, especially when handling the solid form to avoid inhalation of dust particles[2][3].
Disposal of Unused Solid this compound
For the disposal of expired or unwanted solid this compound, follow these steps:
-
Consult Institutional Guidelines: Always prioritize your institution's specific waste disposal protocols. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Waste Segregation: Do not mix this compound with hazardous chemical waste. It should be disposed of as non-hazardous chemical waste.
-
Containerization:
-
Place the solid this compound in a clearly labeled, sealed container.
-
The container should be appropriate for solid waste and prevent leakage or spillage.
-
-
Labeling:
-
Label the container clearly as "Non-hazardous waste: this compound".
-
Include the date of disposal.
-
-
Collection: Arrange for collection by your institution's waste management service or a licensed chemical waste collector.
Disposal of Solutions Containing this compound
For the disposal of dilute aqueous solutions of this compound (e.g., from staining procedures), the following options may be available, subject to institutional approval:
-
Collection as Chemical Waste (Recommended):
-
Collect the solution in a designated, sealed, and clearly labeled waste container.
-
Label the container with the contents, including the approximate concentration of this compound and the solvent (e.g., "Aqueous solution of this compound, <1 mg/mL").
-
Arrange for pickup by your institution's hazardous waste disposal service.
-
-
Sanitary Sewer Disposal (Requires Institutional Approval):
-
Crucially, verify with your institution's EHS department if this method is permissible. Many institutions have strict regulations regarding the disposal of any chemicals down the drain.
-
If approved, flush the dilute solution down the sanitary sewer with a large volume of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.
-
Disposal of Contaminated Labware
For labware (e.g., pipette tips, microfuge tubes, gloves) contaminated with this compound:
-
Segregation: Place all contaminated items in a designated waste container separate from regular trash and hazardous waste.
-
Containerization: Use a durable, leak-proof bag or container.
-
Labeling: Clearly label the container as "Non-hazardous waste contaminated with this compound".
-
Disposal: Dispose of the container in accordance with your institution's guidelines for non-hazardous laboratory waste. This may be through incineration or as specialized solid waste.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Researchers are responsible for following all applicable local, state, and federal regulations, as well as their institution's specific safety and disposal policies. Always consult the Safety Data Sheet (SDS) and your institution's EHS department for the most current and detailed information.
References
- 1. sfasu.edu [sfasu.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
